Ancriviroc
Description
CCR5 receptor antagonist
Structure
2D Structure
3D Structure
Properties
CAS No. |
370893-06-4 |
|---|---|
Molecular Formula |
C28H37BrN4O3 |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |
InChI |
InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26+ |
InChI Key |
ZGDKVKUWTCGYOA-URGPHPNLSA-N |
Isomeric SMILES |
CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br |
Canonical SMILES |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide Ancriviroc SCH 351125 SCH-351125 SCH351125 |
Origin of Product |
United States |
Foundational & Exploratory
Ancriviroc: A Deep Dive into the Mechanism of Action
An in-depth guide to the mechanism of action of Ancriviroc, a CCR5 antagonist for HIV-1 therapy.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (formerly known as SCH 351125 or SCH-C) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] It belongs to a class of antiretroviral drugs known as entry inhibitors, which block the Human Immunodeficiency Virus type 1 (HIV-1) from entering and infecting host immune cells. The most prevalent strains of HIV-1, particularly those responsible for initial transmission, are R5-tropic, meaning they require the CCR5 receptor, in addition to the primary CD4 receptor, to gain entry into target cells like T-lymphocytes and macrophages. By targeting this host cell protein, this compound presents a distinct mechanism compared to traditional antiretrovirals that target viral enzymes. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism: Allosteric Inhibition of HIV-1 Entry
The primary mechanism of this compound is the allosteric, non-competitive antagonism of the CCR5 receptor. This prevents the virus from completing the multi-step entry process.
The HIV-1 Entry Cascade (R5-Tropic):
-
Attachment: The viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the surface of a host T-cell.
-
Conformational Change: This initial binding induces a significant conformational change in gp120, exposing a binding site for a co-receptor.
-
Co-receptor Binding: The reconfigured gp120 then engages with the CCR5 co-receptor. This interaction is critical for R5-tropic viruses.
-
Fusion: The gp120-CCR5 binding triggers another conformational change, this time in the viral transmembrane glycoprotein, gp41. This change exposes a fusion peptide which inserts into the host cell membrane, bringing the viral and cellular membranes together and allowing the viral core to enter the cytoplasm.[2]
This compound's Point of Intervention: this compound does not compete with gp120 for the same binding site on CCR5. Instead, it binds to a deep, hydrophobic pocket within the transmembrane helices (specifically, a cavity formed by helices 1, 2, 3, and 7) of the CCR5 receptor.[3][4] This allosteric binding locks the receptor in a conformation that is not recognized by the CD4-bound gp120 complex.[5][6] By preventing the gp120-CCR5 interaction, this compound effectively halts the entry cascade before viral fusion can occur.[3]
Quantitative Analysis of Antiviral Activity
The potency of this compound (SCH-C) has been quantified through various in vitro assays, primarily focusing on its ability to inhibit viral replication in peripheral blood mononuclear cells (PBMCs) and to block gp120 binding.
Table 1: In Vitro Inhibitory Activity of this compound (SCH-C) and Related Compounds
| Compound | Assay Type | Target/Virus | Potency (IC₅₀ / EC₅₀) | Reference |
| This compound (SCH-C) | HIV-1 Replication (PBMC) | R5 Clinical Isolate | 2 - 23 nM | [7] |
| This compound (SCH-C) | HIV-1 Replication (PBMC) | HIV-1JR-FL | 6.1 nM | [3] |
| This compound (SCH-C) | Single-Cycle Entry | HIV-1JR-FL Env | 13.4 nM | [3] |
| This compound (SCH-C) | gp120-CCR5 Binding | gp120JR-FL | 19.3 nM | [3] |
| Vicriviroc (SCH-D) | HIV-1 Replication (PBMC) | Panel of 30 R5 Isolates | 0.04 - 2.3 nM (Geo. Mean) | [8] |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are measures of a drug's potency. Vicriviroc (SCH-D) is a second-generation successor to this compound and was found to be 2- to 40-fold more potent than this compound (SCH-C) in direct comparative assays.[8]
Experimental Protocols
The characterization of this compound's mechanism relies on several key experimental methodologies.
Radioligand Competition Binding Assay
This assay quantifies the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α or ³H-maraviroc) for binding to the CCR5 receptor.
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the CCR5 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line engineered to express high levels of human CCR5. The total protein concentration is quantified (e.g., via BCA assay).[9]
-
Assay Setup: In a 96-well plate, a constant concentration of CCR5-expressing cell membranes and a fixed concentration of a high-affinity CCR5 radioligand are incubated with serial dilutions of this compound.[10]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[9]
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[9]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]
-
HIV-1 Replication Assay in PBMCs
This assay measures the ability of a drug to inhibit HIV-1 replication in its primary target cells.
-
Objective: To determine the antiviral potency (EC₅₀) of this compound against various HIV-1 isolates.
-
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-negative donors. The T-cells within the PBMC population are stimulated with phytohemagglutinin (PHA) and cultured in the presence of Interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.[11][12]
-
Assay Setup: Stimulated PBMCs are plated in a 96-well plate. Serial dilutions of this compound are added to the wells.
-
Infection: A standardized amount of an R5-tropic HIV-1 laboratory strain or clinical isolate is added to each well.[13]
-
Incubation: The cultures are incubated for several days (typically 7-8 days) to allow for multiple rounds of viral replication.[14]
-
Quantification: Viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[12][13]
-
Data Analysis: The concentration of this compound that results in a 50% reduction in p24 antigen levels compared to the no-drug control is calculated as the EC₅₀.
-
Phenotypic Co-receptor Tropism Assay (e.g., Trofile® Assay)
This assay is crucial for clinical application, as it determines whether a patient's viral population uses CCR5, making them eligible for treatment with a CCR5 antagonist.[15]
-
Objective: To determine the co-receptor usage (tropism) of a patient's HIV-1 population.
-
Methodology:
-
Sample Collection: A blood sample is collected from the HIV-1 infected patient. The assay requires a plasma viral load of at least 1,000 copies/mL.[16]
-
RNA Extraction & Amplification: Viral RNA is extracted from the plasma. The env gene, which codes for the gp120 and gp41 proteins, is amplified using reverse transcription PCR (RT-PCR).
-
Pseudovirus Creation: The amplified patient-derived env genes are inserted into a replication-defective HIV-1 vector that contains a reporter gene (e.g., luciferase). This creates a library of "pseudoviruses" that have the patient's envelope proteins but can only undergo a single round of infection.[15]
-
Infection of Target Cells: The pseudoviruses are used to infect two different engineered cell lines: one that expresses CD4 and CCR5, and another that expresses CD4 and CXCR4.
-
Reporter Gene Measurement: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., light emission from luciferase) is measured.
-
Tropism Determination:
-
Mechanisms of Resistance
While this compound targets a host protein, which is less prone to mutation than viral enzymes, HIV-1 can still develop resistance. The primary mechanisms do not involve mutation of the CCR5 receptor itself, but rather adaptations by the viral envelope.[18]
-
Utilization of the Inhibitor-Bound Receptor: The most common mechanism for resistance to small-molecule allosteric inhibitors involves mutations in the V3 loop of gp120. These changes allow the viral envelope to recognize and use the this compound-bound conformation of CCR5 for entry, albeit often with reduced efficiency.[19] This results in a plateau of incomplete viral inhibition at high drug concentrations rather than a complete blockage.
-
Tropism Switch: Less commonly, the virus may evolve to use the CXCR4 co-receptor instead of CCR5. This renders the entire class of CCR5 antagonists ineffective.[18][20] This is why tropism testing is essential before initiating therapy.[15]
Conclusion
This compound embodies a sophisticated antiviral strategy, targeting a host-cell factor to prevent the initial and essential step of HIV-1 entry. Its mechanism as an allosteric, non-competitive antagonist of the CCR5 receptor is well-characterized. By binding within the transmembrane domain, it induces a conformational change that prevents gp120 engagement, effectively blocking R5-tropic viral entry. Quantitative assays demonstrate its potent, nanomolar-level activity. Understanding the detailed experimental protocols used to characterize this compound and the potential viral resistance pathways is critical for the ongoing development and strategic deployment of CCR5 antagonists in the fight against HIV-1.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. researchgate.net [researchgate.net]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]
- 15. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 16. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 17. bcbsm.com [bcbsm.com]
- 18. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HIV-1 Entry, Inhibitors, and Resistance [ouci.dntb.gov.ua]
Ancriviroc: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ancriviroc (formerly known as SCH 351125 or SCH-C) is a potent and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). Identified through high-throughput screening, this compound emerged as a promising candidate for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection by inhibiting viral entry into host cells. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to support further research and development in the field of HIV therapeutics.
Discovery
The discovery of this compound was the result of a targeted effort by Schering-Plough to identify small molecule inhibitors of HIV-1 entry. The process began with a high-throughput screening of their extensive compound library to identify molecules that could block the interaction between the HIV-1 surface glycoprotein gp120 and the CCR5 co-receptor, a critical step for the entry of R5-tropic HIV-1 strains into host immune cells.
This screening campaign led to the identification of an initial lead compound, an oximino-piperidino-piperidine derivative, which demonstrated modest CCR5 antagonistic activity.[1] A subsequent structure-activity relationship (SAR) study was initiated to optimize the potency, selectivity, and pharmacokinetic profile of this lead series. This medicinal chemistry effort focused on modifications of the phenyl, oxime, and amide moieties of the molecule. These efforts culminated in the synthesis of this compound, which exhibited significantly improved antiviral potency and favorable oral bioavailability.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step process centered on the construction of the core oximino-piperidino-piperidine scaffold. The following is a generalized synthetic scheme based on the structure-activity relationship studies published for this class of compounds.
Key Synthetic Steps:
-
Formation of the Bipiperidine Core: The synthesis commences with the construction of the 4-methyl-1,4'-bipiperidine core. This is typically achieved through established methods of heterocyclic chemistry, potentially involving multi-step sequences to introduce the desired substitution pattern.
-
Introduction of the Oxime Moiety: An oxime functionality is introduced onto one of the piperidine rings. This is followed by etherification of the oxime with an appropriate alkylating agent to yield the ethoxyimino group.
-
Coupling of the Phenyl Group: A 4-bromophenyl group is attached to the carbon of the C=N bond of the oxime. This is a critical step for the molecule's interaction with the CCR5 receptor.
-
Amide Bond Formation: The final step involves the acylation of the second piperidine nitrogen with 2,4-dimethylnicotinic acid N-oxide. This amide bond formation completes the synthesis of this compound.
Specific reagents, reaction conditions, and purification methods are proprietary and not fully detailed in the public literature. The above description represents a plausible synthetic strategy based on related chemical literature.
Mechanism of Action
This compound is a non-competitive antagonist of the CCR5 receptor.[2] It functions as an entry inhibitor, preventing the fusion of the HIV-1 viral envelope with the host cell membrane.
CCR5-Mediated HIV-1 Entry Signaling Pathway
The entry of R5-tropic HIV-1 into a target cell, such as a T-lymphocyte or macrophage, is a multi-step process:
-
Binding to CD4: The viral envelope glycoprotein gp120 initially binds to the primary cellular receptor, CD4.
-
Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor.
-
Co-receptor Binding: The altered gp120 then binds to the CCR5 co-receptor.
-
gp41-Mediated Fusion: The interaction with CCR5 triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes. This allows the viral capsid to enter the cytoplasm of the host cell.
This compound allosterically binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor that prevents its recognition and binding by the HIV-1 gp120 protein, thereby blocking the fusion process and subsequent viral entry.
References
Early Preclinical Studies on Ancriviroc's Antiviral Activity: A Technical Guide
Ancriviroc (formerly known as SCH-C or SCH-351125) is a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] Developed by Schering-Plough, this orally bioavailable compound showed promising and potent anti-HIV-1 activity in early preclinical evaluations.[3][4] This technical guide provides an in-depth overview of the core preclinical studies that characterized the antiviral profile of this compound, with a focus on its mechanism of action, quantitative antiviral efficacy, and the experimental protocols employed in its initial assessment.
Mechanism of Action: CCR5 Antagonism
This compound functions as a non-competitive allosteric antagonist of the CCR5 receptor.[3] HIV-1 entry into CD4+ T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. For R5-tropic HIV-1 strains, which are predominant, especially in early-stage infection, this co-receptor is CCR5. The interaction between gp120 and CCR5 facilitates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell. This compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, distinct from the binding site of the natural chemokine ligands.[5] This binding event induces a conformational change in the extracellular loops of CCR5, thereby preventing their recognition and binding by the HIV-1 gp120-CD4 complex. This blockade of the gp120-CCR5 interaction effectively inhibits viral entry and subsequent replication.[5]
Quantitative Antiviral Activity
This compound demonstrated potent and broad-spectrum activity against various R5-tropic HIV-1 isolates in a range of in vitro assays. The following tables summarize the key quantitative data from early preclinical studies.
Table 1: CCR5 Receptor Binding Affinity and Functional Antagonism of this compound
| Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) | Reference |
| Receptor Binding | CHO cells expressing human CCR5 | [125I]RANTES | Ki | 2.9 | [1] |
| GTPγS Binding | B550 cells (murine pro-B cells expressing human CCR5) | MIP-1β | IC50 | ~16 | [1] |
| Chemotaxis | B550 cells | MIP-1β | IC50 | < 1 | [1] |
Table 2: In Vitro Anti-HIV-1 Activity of this compound (SCH-C)
| HIV-1 Isolate(s) | Cell Type | Assay Type | Parameter | Value (nM) | Reference |
| Primary R5-tropic isolates | Peripheral Blood Mononuclear Cells (PBMCs) | Antiviral Assay | IC50 | 0.4 - 9 | [1][6] |
| R5-tropic clinical isolates | PBMCs | Antiviral Assay | IC50 | 1.0 - 30.9 | [4][7] |
| HIV-1JR-FL | PBMCs | Antiviral Assay | IC50 | 6.1 | [5] |
| HIV-1JR-FL | U87-CD4 cells | Single-cycle Entry Assay | IC50 | 13.4 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments used to evaluate this compound's antiviral activity.
CCR5 Receptor Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled natural ligand for binding to the CCR5 receptor.
Protocol:
-
Cell Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 are prepared.
-
Binding Reaction: The cell membranes are incubated in a binding buffer containing a fixed concentration of [125I]-labeled RANTES (a natural CCR5 ligand) and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]RANTES is determined and used to calculate the inhibitory constant (Ki).
Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of a compound to inhibit HIV-1 replication in primary human immune cells.
Protocol:
-
PBMC Isolation and Stimulation: PBMCs are isolated from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to promote T-cell activation and proliferation, making them susceptible to HIV-1 infection.
-
Infection and Treatment: The stimulated PBMCs are infected with a standardized amount of an R5-tropic HIV-1 isolate. Simultaneously, serial dilutions of this compound are added to the cell cultures.
-
Incubation: The infected and treated cells are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Endpoint Measurement: After the incubation period, the cell culture supernatant is harvested. The level of HIV-1 replication is quantified by measuring the concentration of the viral p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 antigen concentrations are plotted against the corresponding this compound concentrations. The 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%, is calculated from the dose-response curve.
Calcium Flux Assay
This functional assay determines whether a compound acts as an agonist or an antagonist of the CCR5 receptor by measuring intracellular calcium mobilization upon chemokine stimulation.
Protocol:
-
Cell Preparation: U-87 astroglioma cells stably co-expressing CD4 and CCR5 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: The cells are placed in a fluorometer, and varying concentrations of this compound are added. The fluorescence is monitored to detect any agonist activity (i.e., an increase in intracellular calcium).
-
Chemokine Stimulation: After a short incubation with this compound, a CCR5 agonist like RANTES is added to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the ratio of fluorescence intensities at two different excitation wavelengths.
-
Data Analysis: The ability of this compound to inhibit the RANTES-induced calcium flux is quantified, and the IC50 value for this inhibition is determined.
Conclusion
The early preclinical studies of this compound (SCH-C) robustly established its profile as a potent and specific CCR5 antagonist with significant in vitro activity against R5-tropic HIV-1. The data generated from receptor binding assays, functional antagonism assays, and antiviral assays in primary human cells provided a strong foundation for its initial clinical development. Although its development was ultimately halted, the preclinical evaluation of this compound contributed valuable insights into the therapeutic potential of CCR5 antagonism as a strategy for combating HIV-1 infection. The detailed experimental protocols and quantitative data from these foundational studies remain a valuable reference for researchers in the field of antiviral drug discovery and development.
References
- 1. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H37BrN4O3 | CID 9574343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-human immunodeficiency virus interactions of SCH-C (SCH 351125), a CCR5 antagonist, with other antiretroviral agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Ancriviroc's Binding Affinity to the CCR5 Co-Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ancriviroc, also known as SCH-C, is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and replication.[3] This technical guide provides an in-depth overview of the binding affinity of this compound to the CCR5 co-receptor, including quantitative binding data, detailed experimental protocols for assessing this interaction, and the downstream effects on cellular signaling pathways.
Quantitative Binding Affinity of this compound to CCR5
The binding affinity of this compound for the CCR5 co-receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data available for this compound (SCH-C).
| Parameter | Value | Assay Conditions | Source |
| Ki | 2.6 nM | Competitive binding assay with [3H]SCH-C on CCR5-expressing cell membranes. | [1] |
| IC50 | 0.4 - 9 nM | Antiviral activity against various R5-tropic HIV-1 isolates. | [4] |
| IC50 | < 1 nM | Inhibition of MIP-1α induced chemotaxis in Ba/F3-CCR5 cells. | [1] |
| IC50 | 10 ± 1.2 nM | Inhibition of RANTES-induced GTPγS binding. | [1] |
Experimental Protocols for Determining Binding Affinity
The binding affinity of this compound to CCR5 is typically determined using radioligand competition binding assays. Below is a detailed methodology adapted from studies on CCR5 antagonists.[1][5]
Radioligand Competition Binding Assay
This assay measures the ability of a non-radiolabeled compound (this compound) to compete with a radiolabeled ligand for binding to the CCR5 receptor.
Materials:
-
CCR5-expressing cells or cell membranes: e.g., HEK293 cells transiently or stably expressing human CCR5.
-
Radioligand: [3H]SCH-C (a tritiated form of this compound).
-
Unlabeled this compound (SCH-C): For competition.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize CCR5-expressing cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and centrifuge again to wash.
-
Resuspend the final pellet in a binding buffer containing a cryoprotectant for storage at -80°C.[5]
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[5]
-
-
Competition Assay:
-
In a 96-well plate, add the following to each well:
-
CCR5 cell membranes.
-
A fixed concentration of [3H]SCH-C (e.g., at a concentration close to its Kd value).
-
Varying concentrations of unlabeled this compound.
-
-
Incubate the plate at room temperature for an extended period (e.g., ~24 hours) to reach equilibrium.[1]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]SCH-C against the logarithm of the unlabeled this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Experimental Workflow
Impact on CCR5 Signaling Pathways
This compound acts as an antagonist, meaning it binds to the CCR5 receptor and prevents its activation by its natural chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] This blockade of chemokine signaling has been confirmed through several functional assays.
Inhibition of Chemotaxis
This compound potently inhibits the migration of CCR5-expressing cells towards a chemokine gradient. In a chemotaxis assay, this compound demonstrated an IC50 value below 1 nM in inhibiting the chemotactic response to MIP-1α.[1]
Blockade of Calcium Mobilization
Binding of chemokines to CCR5 typically induces a transient increase in intracellular calcium concentration. This compound effectively blocks this calcium flux, confirming its antagonist properties.
Inhibition of GTPγS Binding
CCR5 is a G protein-coupled receptor (GPCR). Its activation leads to the exchange of GDP for GTP on the associated G protein α subunit. This compound inhibits this process, as demonstrated in GTPγS binding assays where it potently inhibited RANTES-induced signaling with an IC50 of 10 ± 1.2 nM.[1]
Visualization of CCR5 Signaling Pathway Inhibition
Conclusion
This compound is a potent CCR5 antagonist with a high binding affinity, as demonstrated by its low nanomolar Ki and IC50 values. Its mechanism of action involves the direct binding to the CCR5 co-receptor, leading to the effective blockade of chemokine-induced signaling and, most importantly, the prevention of R5-tropic HIV-1 entry into host cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CCR5 antagonists in the context of drug discovery and development.
References
- 1. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
The Role of Ancriviroc in Blocking HIV-1 Entry: A Technical Guide
Ancriviroc (SCH-C) , a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), emerged as a potent inhibitor of HIV-1 entry. This technical guide provides an in-depth overview of its mechanism of action, supported by preclinical data, experimental methodologies, and a comparative analysis with other CCR5 antagonists. This compound's development was discontinued due to observations of QTc interval prolongation in early clinical studies. Nevertheless, its profile offers valuable insights for researchers and drug development professionals in the field of HIV therapeutics.
Mechanism of Action: Blocking the Gateway for HIV-1
This compound functions as a non-competitive allosteric antagonist of the CCR5 co-receptor.[1] HIV-1, specifically the R5-tropic strains, utilizes CCR5 in concert with the primary CD4 receptor to gain entry into host T-cells. The viral envelope glycoprotein, gp120, first binds to the CD4 receptor, triggering a conformational change that exposes a binding site for a coreceptor, which for R5-tropic viruses is CCR5. This interaction facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.
This compound obstructs this critical step by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the gp120-CD4 complex. Consequently, the virus is unable to attach to the coreceptor, and membrane fusion is inhibited, effectively blocking viral entry.
Quantitative Data
In Vitro Antiviral Activity of this compound
Preclinical studies demonstrated this compound's potent and broad activity against various primary HIV-1 isolates that utilize the CCR5 co-receptor. The 50% inhibitory concentration (IC50) values from these studies are summarized below.
| HIV-1 Isolate | Cell Type | Assay | IC50 (nM) | Reference |
| ADA | U87-CD4-CCR5 | Pseudovirus Entry | ~1.0 | [2] |
| YU-2 | U87-CD4-CCR5 | Pseudovirus Entry | ~0.4 | [2] |
| Primary Isolates (Mean) | - | - | 0.4 - 9.0 | [2] |
Comparative In Vitro Efficacy of CCR5 Antagonists
For context, the following table presents the in vitro efficacy of other notable CCR5 antagonists, Maraviroc and Vicriviroc.
| Compound | HIV-1 Strain | IC50 (nM) | Reference |
| Maraviroc | HIV-1 Ba-L | 0.4 | [3] |
| Vicriviroc | R5 HIV-1 Isolates | 0.36 - 0.16 | [4] |
Pharmacokinetic Profile of this compound (Preclinical)
Pharmacokinetic studies in animal models indicated good oral bioavailability and a half-life supportive of clinical development.
| Species | Oral Bioavailability (%) | Serum Half-life (hours) | Reference |
| Rodents | 50-60 | 5-6 | [2] |
| Primates | 50-60 | 5-6 | [2] |
Clinical Efficacy of Other CCR5 Antagonists (for context)
Due to the discontinuation of this compound's development, extensive clinical efficacy data in humans is not available. The following table summarizes the virologic response observed with other CCR5 antagonists in clinical trials to provide a benchmark for the potential of this drug class.
| Compound | Study Phase | Patient Population | Dosage | Mean Viral Load Reduction (log10 copies/mL) | Reference |
| Maraviroc | Phase I/IIa | Treatment-naive | 100 mg QD | 1.6 | [5] |
| Vicriviroc | Phase II | Treatment-experienced | 10 mg QD | -1.89 | [6] |
| Vicriviroc | Phase II | Treatment-experienced | 15 mg QD | -1.47 | [6] |
Experimental Protocols
HIV-1 Pseudovirus Entry Assay
This assay is fundamental for evaluating the inhibitory activity of compounds targeting viral entry.
Objective: To quantify the inhibition of HIV-1 entry into target cells by this compound.
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with two plasmids:
-
An HIV-1 envelope (Env)-expressing plasmid (e.g., from an R5-tropic strain like ADA or YU-2).
-
An Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).
-
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Filter the supernatant to remove cellular debris.
-
-
Infection and Inhibition:
-
Seed target cells (e.g., U87-CD4-CCR5) in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound for 1 hour.
-
Add the pseudovirus preparation to the wells.
-
Incubate for 48-72 hours to allow for infection and reporter gene expression.
-
-
Quantification:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Calculate the percentage of inhibition at each this compound concentration relative to the virus control (no inhibitor).
-
Determine the IC50 value by non-linear regression analysis.
-
CCR5 Radioligand Binding Assay
This assay determines the binding affinity of a compound to the CCR5 receptor.
Objective: To measure the affinity (Ki) of this compound for the CCR5 receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human CCR5 receptor (e.g., HEK293 or CHO cells).
-
-
Competitive Binding:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]
-
Calcium Flux Assay
This functional assay measures the antagonist activity of a compound by assessing its ability to block CCR5-mediated intracellular signaling.
Objective: To determine if this compound acts as an antagonist by blocking the intracellular calcium mobilization induced by a CCR5 agonist.
Methodology:
-
Cell Preparation:
-
Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
-
Assay:
-
Establish a baseline fluorescence reading of the dye-loaded cells.
-
Add this compound to the cells and incubate.
-
Stimulate the cells with a CCR5 agonist (e.g., RANTES/CCL5).
-
Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorometer or flow cytometer.
-
-
Data Analysis:
-
Compare the calcium flux in cells treated with this compound to that in untreated control cells.
-
A potent antagonist will significantly reduce or abolish the agonist-induced calcium flux.
-
Conclusion
This compound is a potent and specific CCR5 antagonist that effectively blocks the entry of R5-tropic HIV-1 strains in preclinical models. Its mechanism of action, involving the allosteric inhibition of the CCR5 co-receptor, is a validated and important strategy in antiretroviral therapy. While the clinical development of this compound was halted, the data generated from its study contribute to the broader understanding of CCR5 antagonists and inform the ongoing development of new HIV entry inhibitors. The experimental protocols detailed herein provide a framework for the continued evaluation of novel compounds targeting this critical step in the HIV-1 lifecycle.
References
- 1. This compound | C28H37BrN4O3 | CID 9574343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. [vivo.weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Ancriviroc (SCH-C) against HIV-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancriviroc, also known as SCH-C or SCH 351125, is a potent and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes required for viral fusion and entry. These application notes provide detailed protocols for in vitro assays to evaluate the antiviral efficacy of this compound against HIV-1.
Mechanism of Action
This compound functions as a non-competitive allosteric antagonist of the CCR5 receptor.[3] It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its recognition by the HIV-1 gp120 envelope glycoprotein.[3][4] This blockade is specific to R5-tropic HIV-1 strains, as the virus is unable to utilize the this compound-bound CCR5 for entry.[1][2] this compound does not exhibit agonistic activity and effectively inhibits the signaling and chemotactic functions induced by natural CCR5 ligands like RANTES (CCL5) and MIP-1β (CCL4).[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various HIV-1 isolates and its effect on CCR5-mediated signaling.
| Assay Type | Cell Line/System | Target/Virus Strain | Parameter | Value (nM) | Reference |
| Antiviral Activity | U87-CD4-CCR5 cells | HIV-1ADA (Env-pseudotyped) | IC50 | 0.69 (average) | [1] |
| Antiviral Activity | U87-CD4-CCR5 cells | HIV-1YU-2 (Env-pseudotyped) | IC50 | 0.69 (average) | [1] |
| Antiviral Activity | Human PBMCs | Primary HIV-1 Isolates (R5-tropic) | Mean IC50 | 0.4 - 9 | [1][2] |
| Antiviral Activity | Human PBMCs | R5 Primary HIV-1 Isolates | Mean IC50 | 2.3 | [4] |
| Antiviral Activity | Various | R5 HIV-1 Isolates | IC50 | 1.0 - 30.9 | [5] |
| Functional Activity | B550 cells | MIP-1β induced chemotaxis | IC50 | < 1 | [1] |
| Functional Activity | CHO cell membranes expressing human CCR5 | RANTES induced GTPγS binding | IC50 | ~16 | [1] |
Experimental Protocols
HIV-1 Entry Assay using Envelope-Pseudotyped Virus and a Luciferase Reporter Gene
This assay measures the ability of this compound to inhibit the entry of single-round infectious, envelope-pseudotyped HIV-1 into a CCR5-expressing cell line.
Materials:
-
Cells: U87 astroglioma cells stably expressing human CD4 and CCR5 (U87-CD4-CCR5).
-
Virus: Replication-defective HIV-1 particles pseudotyped with an R5-tropic envelope glycoprotein (e.g., from HIV-1ADA or HIV-1YU-2 strains) and containing a luciferase reporter gene.
-
Compound: this compound (SCH-C) dissolved in DMSO and serially diluted in culture medium.
-
Reagents: DMEM with 10% Fetal Calf Serum (FCS), PBS, Luciferase Assay Reagent.
-
Equipment: 96-well cell culture plates, luminometer.
Protocol:
-
Seed U87-CD4-CCR5 cells into 96-well plates at a density of 7 x 10³ cells per well and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound or medium alone (for controls) for 1 hour at 37°C.
-
Remove the medium and add fresh medium containing the same concentrations of this compound.
-
Infect the cells with the envelope-pseudotyped HIV-1 luciferase reporter virus and incubate for 3 hours at 37°C.
-
Wash the cells with PBS to remove the virus inoculum.
-
Add fresh culture medium containing the appropriate concentrations of this compound and incubate for 3 days.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CCR5-expressing cells in response to a chemokine ligand.
Materials:
-
Cells: B550 cell line or other cells expressing CCR5.
-
Chemokine: MIP-1β.
-
Compound: this compound (SCH-C).
-
Equipment: Chemotaxis chamber (e.g., Transwell plates).
Protocol:
-
Prepare a suspension of B550 cells.
-
In the lower chamber of the chemotaxis plate, add medium containing MIP-1β.
-
In the upper chamber, add the B550 cell suspension that has been pre-incubated with various concentrations of this compound.
-
Incubate the plate to allow cell migration through the porous membrane separating the chambers.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Determine the IC50 value for the inhibition of chemotaxis.
GTPγS Binding Assay
This biochemical assay measures the ability of this compound to inhibit G-protein coupling to the CCR5 receptor upon stimulation by a chemokine.
Materials:
-
Membranes: Membranes from CHO cells expressing human CCR5.
-
Ligand: 125I-labeled RANTES.
-
Reagents: [³⁵S]GTPγS, GDP, MIP-1β.
-
Compound: this compound (SCH-C).
-
Equipment: Scintillation counter.
Protocol:
-
Incubate the CCR5-expressing cell membranes with different concentrations of this compound.
-
Add MIP-1β to stimulate the receptor.
-
Add [³⁵S]GTPγS and GDP.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Calculate the IC50 for the inhibition of GTPγS binding.
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro evaluation of this compound as an HIV-1 entry inhibitor. These assays are essential for characterizing its antiviral potency, mechanism of action, and specificity. The quantitative data demonstrate the potent and broad anti-HIV-1 activity of this compound against R5-tropic strains, supporting its development as a therapeutic agent. Researchers can adapt these protocols to investigate the activity of this compound against different HIV-1 isolates and in various cell types relevant to HIV-1 pathogenesis.
References
- 1. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Human Immunodeficiency Virus Interactions of SCH-C (SCH 351125), a CCR5 Antagonist, with Other Antiretroviral Agents In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Ancriviroc: A Versatile Tool for Interrogating CCR5 Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ancriviroc, a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), has emerged as a critical tool for the detailed study of CCR5-mediated signaling pathways.[1] As a member of the G-protein coupled receptor (GPCR) family, CCR5 is a key player in immune cell trafficking and has been extensively studied as the major co-receptor for macrophage-tropic (R5) strains of HIV-1. This compound, by specifically blocking the interaction of natural chemokine ligands such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4) with CCR5, allows for the precise dissection of the downstream signaling cascades initiated by this receptor. These application notes provide an overview of this compound's utility and detailed protocols for its use in studying CCR5-dependent cellular processes.
Mechanism of Action
This compound functions as a non-competitive allosteric inhibitor of CCR5. It binds to a hydrophobic pocket within the transmembrane helices of the receptor. This binding event induces a conformational change in CCR5 that prevents the binding of its natural chemokine ligands and the HIV-1 envelope glycoprotein gp120, thereby blocking receptor activation and subsequent intracellular signaling.
Quantitative Data Summary
While this compound is known to be a potent inhibitor of CCR5-mediated chemotaxis and calcium mobilization, specific IC50 and EC50 values from these functional assays are not consistently reported in publicly available literature. However, its efficacy in blocking HIV-1 entry, a direct consequence of CCR5 antagonism, is well-documented.
| Assay Type | Inhibitor | Cell Type | Virus Strain | IC50 (nM) |
| HIV-1 Replication | This compound (SCH-C) | Human PBMCs | HIV-1 JR-FL | 6.1[2] |
| HIV-1 Entry | This compound (SCH-C) | U87-CD4 cells | HIV-1 JR-FL | 13.4[2] |
Note: The provided IC50 values demonstrate the potent anti-viral activity of this compound and serve as a benchmark for its CCR5 antagonistic properties. Researchers can utilize the protocols detailed below to determine the specific potency of this compound in various functional assays relevant to their experimental systems.
Signaling Pathways
This compound's blockade of CCR5 inhibits the initiation of a complex network of intracellular signaling pathways. Upon ligand binding, CCR5 typically activates heterotrimeric G-proteins, leading to the dissociation of Gα and Gβγ subunits. These subunits, in turn, modulate the activity of various effector enzymes and second messengers, including phospholipase C (PLC), inositol trisphosphate (IP3), diacylglycerol (DAG), and protein kinase C (PKC). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of downstream kinases such as Pyk2 and MAPKs, which are crucial for cellular responses like chemotaxis.
Experimental Protocols
The following are detailed protocols for key experiments to study CCR5 signaling using this compound.
Chemotaxis Assay
This assay measures the ability of cells to migrate along a chemotactic gradient, a process inhibited by this compound.
Methodology:
-
Cell Preparation:
-
Culture CCR5-expressing cells (e.g., primary T-cells, THP-1 monocytes) to the appropriate density.
-
Harvest the cells and resuspend them in serum-free media.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber with a cell-permeable membrane (e.g., 5 µm pore size).
-
Add a solution containing a CCR5 ligand (e.g., 100 ng/mL RANTES) to the lower wells of the chamber.
-
Place the membrane insert into each well.
-
-
Cell Seeding and Migration:
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified incubator for 1-4 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be quantified using a plate reader-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CCR5 activation, a response that is blocked by this compound.
Methodology:
-
Cell Preparation:
-
Seed CCR5-expressing cells into a black, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound and Agonist Plate Preparation:
-
Prepare a plate with serial dilutions of this compound.
-
Prepare a separate plate with a CCR5 agonist (e.g., RANTES) at a concentration that elicits a submaximal response (EC80).
-
-
Assay Measurement:
-
Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
-
Place the cell plate and compound/agonist plates into the instrument.
-
The instrument will first add the this compound dilutions to the cell plate and incubate for a defined period.
-
A baseline fluorescence reading is taken before the automated injection of the CCR5 agonist.
-
The fluorescence intensity is then measured kinetically for several minutes immediately following agonist injection.
-
-
Data Analysis:
-
The change in fluorescence (peak response minus baseline) is calculated for each well.
-
The percentage of inhibition by this compound is determined relative to the control wells (agonist only).
-
A dose-response curve is generated to calculate the EC50 of this compound.
-
Receptor Internalization Assay
This assay quantifies the ligand-induced internalization of CCR5 from the cell surface, a process that can be modulated by CCR5 antagonists.
Methodology:
-
Cell Treatment:
-
Harvest CCR5-expressing cells and resuspend them in culture medium.
-
Treat the cells with either a CCR5 agonist (e.g., RANTES) to induce internalization, this compound followed by the agonist, or a vehicle control.
-
Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Staining for Surface CCR5:
-
After incubation, place the cells on ice to stop all cellular processes.
-
Wash the cells with cold PBS containing 1% BSA.
-
Incubate the cells with a fluorescently labeled monoclonal antibody specific for an extracellular epitope of CCR5 (e.g., FITC-conjugated anti-CCR5) in the dark on ice.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire the cells on a flow cytometer and measure the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each treatment condition.
-
The percentage of receptor internalization is calculated as: [1 - (MFI of treated cells / MFI of untreated cells)] x 100.
-
Analyze the effect of this compound on both basal and agonist-induced CCR5 internalization.
-
Conclusion
This compound is an invaluable pharmacological tool for the investigation of CCR5 biology. Its high specificity and potency make it ideal for elucidating the role of CCR5 in various physiological and pathological processes. The protocols provided herein offer a robust framework for researchers to utilize this compound in their studies of CCR5 signaling, from chemotactic responses to the intricate molecular events of receptor trafficking.
References
Application Notes and Protocols: Ancriviroc in HIV Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ancriviroc (formerly known as Vicriviroc or VCV), a CCR5 co-receptor antagonist, in the study of HIV-1 drug resistance. Detailed protocols for key experimental procedures are included to facilitate the application of this compound in a research setting.
Introduction
This compound is a potent, orally bioavailable small-molecule inhibitor of HIV-1 entry. It functions by binding to the human CCR5 co-receptor, a member of the G protein-coupled receptor family, which is utilized by the most commonly transmitted HIV-1 strains (R5-tropic) to gain entry into host CD4+ T cells. By inducing a conformational change in the extracellular loops of CCR5, this compound prevents the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby blocking the fusion of the viral and cellular membranes. The emergence of drug resistance is a significant challenge in antiretroviral therapy, and studying the mechanisms of resistance to entry inhibitors like this compound is crucial for the development of next-generation therapies and for understanding viral evolution under drug pressure.
Mechanism of Action and Resistance
The primary mechanism of resistance to this compound involves mutations in the V3 loop of the HIV-1 gp120 envelope glycoprotein. These mutations allow the virus to utilize the this compound-bound conformation of the CCR5 co-receptor for entry. This is often characterized by a reduction in the maximal percent inhibition (MPI) in phenotypic susceptibility assays, rather than a significant shift in the 50% inhibitory concentration (IC50). In some cases, resistance can also arise from a switch in co-receptor usage from CCR5 to CXCR4 (tropism switch), although this is less common for this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound against wild-type and drug-resistant HIV-1 strains.
| Viral Strain | Genotype/Phenotype | This compound EC50 (nM) | Fold Change in EC50 | Reference |
| HIV-1 Primary Isolates (various subtypes) | Wild-Type (R5-tropic) | 0.04 - 2.3 (geometric mean) | N/A | [1] |
| HIV-1 with RTI, PRI, or MDR phenotypes | Resistant to other ART classes | Comparable to wild-type | No significant change | [1] |
| HIV-1 Subtype C (Patient Isolate - Baseline) | Wild-Type (R5-tropic) | Susceptible | N/A | [2] |
| HIV-1 Subtype C (Patient Isolate - Week 28) | VCV-Resistant (V3 loop mutations) | No inhibition observed | >1000 | [2] |
RTI: Reverse Transcriptase Inhibitor; PRI: Protease Inhibitor; MDR: Multi-Drug Resistant. Note that for some resistant strains, resistance is characterized by a plateau of incomplete inhibition rather than a large shift in EC50.
Mandatory Visualizations
HIV-1 Entry and this compound Inhibition Pathway
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Selection of this compound Resistance
Caption: Workflow for in vitro selection of this compound-resistant HIV-1.
Experimental Protocols
Phenotypic Susceptibility Testing using a Pseudovirus-Based Assay
This protocol is a generalized procedure based on the principles of the PhenoSense™ assay and other similar single-cycle infectivity assays.
Objective: To determine the susceptibility of HIV-1 envelope (Env) variants to this compound by measuring the inhibition of viral entry into target cells.
Materials:
-
HEK293T cells
-
TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase genes)
-
HIV-1 Env expression plasmid (containing the patient-derived or site-directed mutant env gene)
-
Env-deficient HIV-1 backbone vector (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates (white, solid-bottom for luminescence)
Procedure:
-
Production of Env-Pseudotyped Virus:
-
One day prior to transfection, seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the Env expression plasmid and the Env-deficient HIV-1 backbone vector at a 2:1 ratio (e.g., 8 µg backbone and 4 µg Env plasmid) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest the supernatant containing the pseudovirus particles.
-
Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C. Determine the viral titer (e.g., by measuring TCID50 on TZM-bl cells).
-
-
Drug Susceptibility Assay:
-
Seed TZM-bl cells in a 96-well white-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.
-
Prepare serial dilutions of this compound in growth medium. A typical concentration range would be from 1000 nM down to 0.01 nM, with a no-drug control.
-
Add 50 µL of each drug dilution to the appropriate wells of the TZM-bl plate. Include wells with no drug as a virus control and wells with no virus as a cell control.
-
Dilute the pseudovirus supernatant to a concentration that yields a high but not saturating luciferase signal (determined during viral titration) and add 50 µL to each well (except for the cell control wells).
-
Incubate the plate for 48 hours at 37°C.
-
Remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the cell control wells.
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug virus control.
-
Plot the percentage of inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of drug that inhibits 50% of viral entry).
-
The Maximal Percent Inhibition (MPI) is the plateau of the inhibition curve at the highest drug concentrations.
-
In Vitro Selection of this compound-Resistant HIV-1
Objective: To generate this compound-resistant HIV-1 strains by serial passage of a wild-type virus in the presence of escalating concentrations of the drug.
Materials:
-
Wild-type, R5-tropic HIV-1 isolate
-
Permissive cells (e.g., activated peripheral blood mononuclear cells (PBMCs) or a CCR5-expressing T-cell line like MT-4/CCR5)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, IL-2 for PBMCs)
-
This compound stock solution
-
p24 antigen ELISA kit
-
Reagents for viral RNA extraction, RT-PCR, and DNA sequencing
Procedure:
-
Initiation of Culture:
-
Infect permissive cells with the wild-type HIV-1 isolate at a low multiplicity of infection (MOI).
-
Culture the infected cells in the presence of a starting concentration of this compound, typically at or slightly below the IC50 of the wild-type virus. Set up parallel cultures without the drug as a control.
-
-
Serial Passage:
-
Monitor the cultures for viral replication by measuring p24 antigen in the supernatant every 3-4 days.
-
When the p24 levels in the drug-treated culture begin to rise, indicating viral breakthrough, harvest the supernatant.
-
Use the harvested supernatant to infect fresh, uninfected cells.
-
At each passage, increase the concentration of this compound, typically by 2- to 3-fold.
-
Continue this process of serial passage with escalating drug concentrations for an extended period (weeks to months).
-
-
Characterization of Resistant Virus:
-
At various passages, and especially when the virus is able to replicate at high concentrations of this compound, harvest the viral supernatant and infected cells.
-
Perform phenotypic susceptibility testing (as described in Protocol 1) on the passaged virus to quantify the level of resistance (IC50 and MPI).
-
Extract viral RNA from the supernatant or proviral DNA from the infected cells.
-
Amplify the env gene by RT-PCR/PCR.
-
Sequence the env gene to identify mutations, particularly in the V3 loop, that may be associated with resistance.
-
To confirm the role of specific mutations, they can be introduced into a wild-type env backbone by site-directed mutagenesis and then tested phenotypically.
-
References
Application Notes and Protocols for In Vivo Studies Using Ancriviroc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancriviroc (formerly known as SCH-C or SCH 351125) is a potent and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1][4] By blocking this interaction, this compound effectively inhibits viral entry and subsequent replication. These application notes provide a comprehensive guide for the experimental design of in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Mechanism of Action
This compound functions as a non-competitive, allosteric antagonist of the CCR5 receptor. It binds to a transmembrane hydrophobic pocket of the receptor, inducing a conformational change that prevents the HIV-1 envelope glycoprotein gp120 from binding.[1] This blockade is specific to R5-tropic HIV-1, with no activity against viruses that use the CXCR4 co-receptor (X4-tropic).[1][4]
References
- 1. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo. [vivo.weill.cornell.edu]
- 3. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Human Immunodeficiency Virus Interactions of SCH-C (SCH 351125), a CCR5 Antagonist, with Other Antiretroviral Agents In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ancriviroc in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancriviroc (also known as SCH-351125) is a potent and selective small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[][2] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and replication. These application notes provide detailed protocols for the preparation and storage of this compound solutions for in vitro laboratory use, as well as methods to assess its stability and activity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₇BrN₄O₃ | [][2] |
| Molecular Weight | 557.52 g/mol | [] |
| Appearance | Solid powder | [] |
| Purity | ≥98% | [] |
This compound Solution Preparation
The solubility of this compound in common laboratory solvents has not been extensively published. However, based on the properties of other CCR5 antagonists, such as Maraviroc, it is anticipated to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with limited solubility in aqueous buffers.[3]
Table 1: Solubility of a Structurally Related CCR5 Antagonist (Maraviroc) as a Reference
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 25 |
| DMSO | 3.3 |
| Dimethyl formamide | 5 |
| 1:1 Ethanol:PBS (pH 7.2) | 0.5 |
| Data for Maraviroc is provided as a guide; actual solubility of this compound may vary and should be determined empirically.[3] |
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5.58 mg) using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 5.58 mg of this compound (MW = 557.52 g/mol ), this would be 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.
Protocol for Preparation of this compound Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Due to the limited aqueous solubility of similar compounds, it is recommended to prepare working solutions immediately before use and to avoid storing aqueous dilutions for extended periods.[3]
-
When diluting the DMSO stock into aqueous buffers, add the stock solution to the buffer and mix immediately to prevent precipitation.
Stability of this compound Solutions
The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. The following protocol outlines a method for assessing the stability of this compound stock solutions under various conditions.
Protocol for this compound Solution Stability Assessment
Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures and light conditions.
Materials:
-
10 mM this compound in DMSO stock solution
-
Amber and clear microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Incubators or water baths set at various temperatures (e.g., 4°C, room temperature, 37°C)
-
Light source for photostability testing
Procedure:
-
Sample Preparation: Aliquot the 10 mM this compound stock solution into multiple amber and clear microcentrifuge tubes.
-
Time Zero (T₀) Analysis: Immediately analyze an aliquot of the stock solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Storage Conditions:
-
Temperature: Store aliquots in amber tubes at -80°C, -20°C, 4°C, and room temperature (20-25°C).
-
Light Exposure: Store aliquots in clear tubes at room temperature under ambient light and protected from light (wrapped in aluminum foil).
-
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound. Compare the peak area of this compound at each time point to the T₀ sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T₀ concentration. A significant loss (e.g., >10%) indicates instability under that specific condition.
Mechanism of Action and Signaling Pathway
This compound functions as a CCR5 antagonist. The binding of natural chemokine ligands (like CCL3, CCL4, and CCL5) or the HIV-1 gp120 protein to CCR5 initiates a cascade of intracellular signaling events. This compound blocks these events by preventing the initial ligand-receptor interaction.
CCR5 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon CCR5 engagement.
Experimental Protocols
Experimental Workflow: Solution Preparation and Stability Testing
The following diagram outlines the general workflow for preparing this compound solutions and evaluating their stability.
References
Application Notes and Protocols for Measuring CCR5 Occupancy by Ancriviroc via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancriviroc is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and replication.[1] Measuring the extent to which this compound occupies CCR5 on target cells is a crucial pharmacodynamic biomarker in the development of this and other CCR5 antagonists. Flow cytometry offers a robust and quantitative method to determine receptor occupancy on a single-cell level, providing valuable insights into the dose-response relationship and therapeutic potential of the drug.
These application notes provide a detailed protocol for measuring CCR5 occupancy by this compound using flow cytometry. The described methodology is based on competitive binding principles, where a fluorescently labeled anti-CCR5 antibody that competes with this compound for the same binding site is used to quantify the number of receptors that are not occupied by the drug.
Data Presentation: Comparative Quantitative Data for CCR5 Antagonists
| Compound | Binding Affinity (Kd) | Clinical Receptor Occupancy | Notes |
| Maraviroc | ~0.0894 ng/mL[2] | ≥50% at 3 mg b.i.d.[2] | High affinity explains significant receptor occupancy even at low doses.[2] |
| Vicriviroc | ~0.40 ± 0.02 nM[3] | Cmin >54 ng/mL associated with >1 log10 viral load drop[4] | A positive correlation exists between Vicriviroc concentration and viral load reduction at week 2.[4] |
| This compound | Data not publicly available | Data not publicly available |
Signaling Pathway and Mechanism of Action
This compound is a non-competitive antagonist of the CCR5 receptor. Its binding to a hydrophobic pocket within the transmembrane helices of CCR5 induces a conformational change in the receptor. This altered conformation prevents the binding of HIV-1's gp120 to the extracellular loops of CCR5, a critical step for viral fusion and entry into the host cell. The following diagram illustrates the CCR5 signaling pathway and the inhibitory action of this compound.
Caption: this compound's allosteric binding to CCR5 prevents HIV gp120 interaction and subsequent viral entry.
Experimental Workflow
The following diagram outlines the key steps in the flow cytometry protocol for determining CCR5 occupancy by this compound.
Caption: Workflow for measuring CCR5 occupancy by this compound using flow cytometry.
Experimental Protocols
Objective: To quantify the percentage of CCR5 receptors on the surface of target cells (e.g., CD4+ T lymphocytes) that are occupied by this compound.
Principle: This protocol utilizes a competitive binding assay. A directly conjugated anti-CCR5 monoclonal antibody (mAb) that recognizes an epitope overlapping with the this compound binding site is used. The binding of this antibody is inversely proportional to the amount of this compound bound to the receptor. By measuring the mean fluorescence intensity (MFI) of the anti-CCR5 mAb staining, the percentage of unoccupied receptors can be determined, and consequently, the receptor occupancy can be calculated.
Materials:
-
Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors or clinical trial subjects, or a CCR5-expressing cell line (e.g., CHO-CCR5).
-
This compound: Stock solution of known concentration.
-
Antibodies:
-
PE-conjugated anti-human CCR5 mAb (clone 2D7 or another competing antibody).
-
APC-conjugated anti-human CD3 mAb.
-
FITC-conjugated anti-human CD4 mAb.
-
Appropriate isotype control antibodies.
-
-
Buffers and Reagents:
-
Phosphate-buffered saline (PBS).
-
FACS buffer (PBS containing 2% fetal bovine serum and 0.1% sodium azide).
-
Red blood cell lysis buffer (if using whole blood).
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
-
Equipment:
-
Flow cytometer with appropriate laser lines and filters for PE, APC, and FITC.
-
Centrifuge.
-
Vortex mixer.
-
Pipettes and tips.
-
96-well round-bottom plates or FACS tubes.
-
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
Alternatively, if using a cell line, harvest the cells and adjust the concentration as above.
-
-
This compound Incubation (for in vitro dose-response):
-
Prepare a serial dilution of this compound in FACS buffer at 2x the final desired concentrations.
-
Add 50 µL of the cell suspension (0.5 x 10^6 cells) to each well of a 96-well plate.
-
Add 50 µL of the 2x this compound dilutions to the respective wells. For the "no drug" control (0% occupancy), add 50 µL of FACS buffer. For the "maximum occupancy" control, use a saturating concentration of this compound.
-
Incubate for 1 hour at 37°C.
-
-
Antibody Staining:
-
Without washing, add the PE-conjugated anti-CCR5 mAb at a pre-titrated optimal concentration to all wells.
-
Add the APC-conjugated anti-CD3 and FITC-conjugated anti-CD4 mAbs at their optimal concentrations.
-
Include isotype controls in separate wells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Fixation:
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 200 µL of fixation buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Centrifuge and resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Acquisition:
-
Acquire data on a calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., at least 50,000 events in the lymphocyte gate) for robust statistical analysis.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, identify the CD3+ T cells.
-
From the CD3+ gate, identify the CD4+ helper T cells.
-
Determine the MFI of the PE-conjugated anti-CCR5 mAb staining on the CD4+ T cell population for each sample.
-
-
Receptor Occupancy Calculation:
-
Calculate the percentage of CCR5 occupancy using the following formula:
% Occupancy = [1 - (MFI_sample - MFI_isotype) / (MFI_no_drug - MFI_isotype)] x 100
-
Where:
-
MFI_sample: MFI of anti-CCR5 staining in the presence of this compound.
-
MFI_no_drug: MFI of anti-CCR5 staining in the absence of this compound (representing 100% available receptors).
-
MFI_isotype: MFI of the isotype control staining.
-
-
Conclusion
This document provides a comprehensive guide for researchers and drug development professionals to measure the receptor occupancy of this compound on CCR5-expressing cells using flow cytometry. The detailed protocols and illustrative diagrams offer a practical framework for implementing this essential pharmacodynamic assay. Accurate determination of CCR5 occupancy is vital for understanding the in vitro and in vivo activity of this compound and for guiding its clinical development.
References
- 1. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for the Use of Ancriviroc in Combination with other Antiretroviral Agents in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancriviroc is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1] By binding to CCR5, this compound allosterically inhibits the interaction between the viral glycoprotein gp120 and the co-receptor, thereby preventing the fusion of the viral and cellular membranes, a crucial step in the HIV-1 lifecycle. This mechanism of action makes this compound a promising candidate for inclusion in combination antiretroviral therapy (cART) regimens, particularly for treatment-experienced patients or as a component of novel therapeutic strategies. These application notes provide an overview of the use of this compound in combination with other antiretroviral agents in a research setting, including detailed experimental protocols and data presentation guidelines.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies of CCR5 antagonists in combination with other antiretroviral agents. It is important to note that while specific synergy data for this compound is limited in publicly available literature, the data for Vicriviroc, a structurally and mechanistically similar CCR5 antagonist, provides a valuable surrogate for understanding the potential for synergistic interactions.
Table 1: In Vitro Antiviral Activity of Vicriviroc in Combination with Other Antiretroviral Agents
| Antiretroviral Agent Class | Representative Drug | Fold Change in IC50 of Vicriviroc | Fold Change in IC50 of Co-administered Drug | Interaction (Interpretation) |
| NRTI | Zidovudine (AZT) | ↓ | ↓ | Synergistic |
| NRTI | Lamivudine (3TC) | ↓ | ↓ | Synergistic |
| NNRTI | Efavirenz (EFV) | ↓ | ↓ | Synergistic |
| Protease Inhibitor (PI) | Indinavir (IDV) | ↓ | ↓ | Synergistic |
Source: Adapted from studies on the synergistic anti-HIV activity of CCR5 antagonists in combination with other approved antiretrovirals.
Table 2: Clinical Trial Data for Vicriviroc in Combination with an Optimized Background Therapy (OBT) in Treatment-Experienced Patients
| Parameter | Vicriviroc + OBT | Placebo + OBT |
| Mean Change in HIV-1 RNA (log10 copies/mL) at Week 48 | ||
| All Subjects | -1.77 | -0.79 |
| Subjects with ≤2 active drugs in OBT | - | - |
| Mean Change in CD4+ T-cell Count (cells/mm³) at Week 48 | ||
| All Subjects | +102 to +136 | +63 |
Source: Data from Phase II and III clinical trials of Vicriviroc.
Experimental Protocols
Protocol for HIV-1 Pseudovirus Entry Inhibition Assay
This protocol is designed to assess the in vitro antiviral activity of this compound, alone and in combination with other antiretroviral agents, by measuring the inhibition of HIV-1 pseudovirus entry into target cells.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).
-
HIV-1 Env-pseudotyped viruses (R5-tropic).
-
This compound and other antiretroviral agents of interest.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
DEAE-Dextran.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the other antiretroviral agent(s) in complete DMEM. For combination studies, prepare a matrix of concentrations for both drugs.
-
Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in complete DMEM to a concentration that yields a readily detectable luciferase signal (e.g., 100-200 times the 50% tissue culture infectious dose [TCID50]).
-
Treatment and Infection:
-
Remove the culture medium from the TZM-bl cells.
-
Add 50 µL of the appropriate drug dilution(s) to each well.
-
Add 50 µL of the diluted pseudovirus to each well.
-
Include control wells with cells and virus only (no drug) and cells only (no virus, no drug).
-
Add DEAE-Dextran to a final concentration of 15 µg/mL to enhance infection.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration by comparing the luciferase activity in the treated wells to that in the virus control wells.
-
Determine the 50% inhibitory concentration (IC50) for each drug alone and in combination using a non-linear regression analysis.
-
Protocol for Checkerboard Synergy Assay
This protocol is used to systematically evaluate the synergistic, additive, or antagonistic effects of this compound in combination with another antiretroviral agent.
Materials:
-
Same as for the HIV-1 Pseudovirus Entry Inhibition Assay.
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second antiretroviral agent along the y-axis. This creates a matrix of drug combinations.
-
Cell Seeding and Infection:
-
Seed TZM-bl cells in each well of the drug-containing plate as described in the previous protocol.
-
Add the HIV-1 Env-pseudotyped virus to each well.
-
Include control rows and columns with each drug alone, as well as virus-only and cell-only controls.
-
-
Incubation and Luciferase Assay: Follow the incubation and luciferase assay steps as described in the previous protocol.
-
Data Analysis and Synergy Calculation:
-
Determine the IC50 for each drug alone and for each combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The CI is calculated as follows: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit 50% of viral replication, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit 50% of viral replication.
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizations
HIV-1 Entry and Mechanism of Action of this compound
References
Troubleshooting & Optimization
Troubleshooting Ancriviroc solubility issues for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ancriviroc for in vitro experiments.
This compound Physicochemical and Solubility Data
This compound is a solid powder and is known to be soluble in Dimethyl Sulfoxide (DMSO).[] For long-term stability, it is recommended to store the compound at -20°C.[]
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for Maraviroc, a structurally similar CCR5 antagonist, as a reference.
| Solvent | Solubility of Maraviroc |
| Ethanol | Approximately 25 mg/mL |
| DMSO | Approximately 3.3 mg/mL |
| Dimethyl formamide | Approximately 5 mg/mL |
| 1:1 solution of ethanol:PBS (pH 7.2) | Approximately 0.5 mg/mL[2] |
Mechanism of Action and Signaling Pathway
This compound functions as a C-C chemokine receptor type 5 (CCR5) antagonist.[] CCR5 is a G protein-coupled receptor (GPCR) that acts as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[3] By binding to CCR5, this compound allosterically inhibits the interaction between the viral surface glycoprotein gp120 and the host cell co-receptor. This action prevents the necessary conformational changes for the fusion of the viral and cellular membranes, thereby blocking viral entry.[4]
The CCR5 receptor is coupled to an intracellular Gαi protein.[5] The binding of its natural chemokine ligands, such as RANTES (CCL5), activates the Gαi subunit, which in turn inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] The dissociated Gβγ subunits can activate other downstream signaling cascades, including the phospholipase C (PLC) pathway. Activation of PLC results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[8][9]
Caption: CCR5 Signaling Pathway and this compound's point of inhibition.
Experimental Protocols
The following protocols provide a general framework for the preparation of this compound solutions for use in in vitro experiments.
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to the microcentrifuge tube to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied to facilitate dissolution. Avoid excessive heat to prevent potential compound degradation.
-
Sterilization (Optional): If required for your experimental setup, sterilize the stock solution by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store these aliquots at -20°C.
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Thawing: Remove a single aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Dilution: Perform serial dilutions of the thawed stock solution in a sterile cell culture medium to achieve the desired final concentrations for your experiment. To minimize precipitation, it is critical to add the DMSO stock solution to the aqueous medium while vortexing or gently mixing to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum (typically at or below 0.5%) to avoid solvent-induced cytotoxicity.
Caption: Step-by-step workflow for preparing this compound solutions for experiments.
Troubleshooting this compound Solubility Issues
This section addresses common solubility problems that may be encountered during the preparation and use of this compound in in vitro settings.
Caption: A workflow for troubleshooting common solubility issues with this compound.
Frequently Asked Questions (FAQs)
-
Q1: My this compound powder is not dissolving completely in DMSO.
-
A1: First, ensure that you are using anhydrous (dry) DMSO, as the presence of water can significantly decrease the solubility of hydrophobic compounds. Try increasing the vortexing time. Gentle warming of the solution to 37°C can also aid in dissolution, but be cautious to avoid overheating. If solubility issues persist, consider preparing a more dilute stock solution.
-
-
Q2: I observed precipitation when I diluted my this compound DMSO stock in the cell culture medium.
-
A2: This is a frequent challenge when working with hydrophobic compounds. To minimize precipitation, add the DMSO stock solution directly to the culture medium while the medium is being vortexed or stirred. This promotes rapid and even dispersion. Avoid the reverse procedure of adding the aqueous medium to the concentrated DMSO stock. Pre-warming the culture medium to 37°C before adding the compound can also be beneficial. Additionally, confirm that the final DMSO concentration in your assay is at a non-toxic and solubilizing level (generally ≤ 0.5%).
-
-
Q3: Are there alternative solvents to DMSO that I can use?
-
A3: Based on the solubility data for the analogous compound Maraviroc, ethanol and dimethyl formamide are potential alternative solvents.[2] However, it is imperative to validate the compatibility of any alternative solvent with your specific cell line and experimental assay, as they may exhibit different toxicity profiles.
-
-
Q4: How can I establish the maximum tolerated DMSO concentration for my specific cell line?
-
A4: To determine the DMSO tolerance of your cells, it is recommended to perform a dose-response experiment. Treat your cells with a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) and assess cell viability and function using appropriate methods, such as an MTT assay or trypan blue exclusion. This will allow you to identify the highest DMSO concentration that does not adversely affect your experimental outcomes.
-
References
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 5. Activation of G-Protein Coupled Receptor-Gαi Signaling Increases Keratinocyte Proliferation and Reduces Differentiation, Leading to Epidermal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Ancriviroc Concentration to Minimize Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize Ancriviroc concentration in your experiments while minimizing potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly known as SCH-C or SCH 351125) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] It was developed by Schering-Plough and exhibits potent in vitro activity against primary HIV-1 isolates that use the CCR5 co-receptor for entry into host cells.[2][3] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby preventing viral entry.
Q2: What are the typical effective concentrations (IC50) of this compound against HIV-1?
In vitro studies have shown that this compound has potent antiviral activity with mean 50% inhibitory concentrations (IC50) ranging from 0.4 to 9 nM against a variety of primary HIV-1 isolates in peripheral blood mononuclear cell (PBMC) cultures.[1][2][3]
Q3: What is cytotoxicity and how is it measured for antiviral compounds?
Cytotoxicity refers to the quality of being toxic to cells. In the context of drug development, it's crucial to determine the concentration at which a compound becomes harmful to host cells. This is often expressed as the 50% cytotoxic concentration (CC50), which is the concentration of a substance that causes the death of 50% of viable cells in a given time period.[4] Common methods to assess cytotoxicity include the MTT, XTT, and LDH assays, which measure metabolic activity or membrane integrity.[5][6][7]
Q4: Is there any published data on the cytotoxicity (CC50) of this compound?
While extensive data on the antiviral efficacy (IC50) of this compound is available, specific CC50 values and detailed public dose-response cytotoxicity curves are not readily found in the primary search results. As with many small molecule inhibitors, cytotoxicity can be cell-type dependent and influenced by experimental conditions. Therefore, it is essential to determine the CC50 of this compound in your specific experimental system.
Troubleshooting Guide: High Cytotoxicity Observed in this compound Experiments
If you are observing higher-than-expected cytotoxicity in your cell cultures when using this compound, consider the following troubleshooting steps.
Issue 1: Inconsistent or High Background Signal in Cytotoxicity Assays
High background or variability in cytotoxicity assays can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Recommendation |
| MTT Assay: Interference from serum or phenol red in the culture medium.[5] | Use serum-free medium during the MTT incubation step. Include a "medium only" background control.[5] |
| MTT Assay: Incomplete solubilization of formazan crystals.[7] | Ensure the solubilization solution is added to all wells and mix thoroughly. An orbital shaker can aid in dissolution.[7] |
| LDH Assay: High inherent LDH activity in the serum used in the culture medium.[6] | Reduce the serum concentration in your culture medium to 1-5% if possible.[6] |
| General: Pipetting errors leading to variable cell numbers or reagent volumes.[8] | Ensure proper mixing of cell suspensions before plating. Use calibrated pipettes and consistent technique. |
| General: "Edge effect" in 96-well plates where outer wells evaporate more quickly.[8] | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity.[8] |
Issue 2: Unexpectedly High Cell Death at Low this compound Concentrations
If you observe significant cytotoxicity at concentrations close to the reported IC50, it may indicate a specific sensitivity of your cell line or an experimental artifact.
| Potential Cause | Troubleshooting Recommendation |
| Cell Line Sensitivity: The cell line you are using may be particularly sensitive to CCR5 antagonism or off-target effects of this compound. | Test a range of cell lines if possible, including standard lines used in HIV research like PBMCs or specific T-cell lines. |
| Incorrect Drug Concentration: Errors in serial dilutions can lead to much higher effective concentrations. | Prepare fresh serial dilutions for each experiment and verify calculations. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. | Always include a vehicle control (solvent only) at the same final concentration as in your experimental wells. Optimize the final solvent concentration to be non-toxic to your cells.[9] |
| Extended Incubation Time: Prolonged exposure to the drug may lead to cumulative toxicity. | Perform a time-course experiment to determine the optimal incubation time for your assay, balancing antiviral effect with minimal cytotoxicity. |
Experimental Protocols
Protocol: Determining the CC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is crucial to optimize parameters such as cell seeding density and incubation times for your specific cell line.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target cells (e.g., PBMCs, T-cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Harvest and count your target cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours to allow cells to adhere (if applicable) and stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting range might be from 100 µM down to 0.1 µM.
-
Include a "cells only" control (no drug) and a "vehicle control" (highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
MTT Assay:
-
After incubation, carefully remove the medium containing this compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.[5]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 590 nm.[5]
-
Subtract the absorbance of the "medium only" blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.
-
Visualizations
Signaling Pathways Potentially Affected by CCR5 Antagonists
While direct evidence for this compound's impact on specific signaling pathways leading to general cytotoxicity is limited, CCR5 signaling can influence pathways like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation. Off-target effects on these pathways are a potential source of cytotoxicity.
Caption: Potential interaction of this compound with CCR5 and downstream signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for determining the cytotoxic potential of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for High Cytotoxicity
This decision tree can guide your troubleshooting process when encountering high cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ancriviroc Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ancriviroc. The information is designed to help address potential off-target effects and other common issues encountered during in vitro cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). It functions as an HIV-1 entry inhibitor by binding to CCR5 and preventing the interaction between the viral envelope glycoprotein gp120 and the co-receptor, which is essential for the entry of R5-tropic HIV-1 strains into host cells.
Q2: What is the most significant known off-target effect of this compound?
The most critical off-target effect of this compound, which led to the suspension of its clinical trials, is the prolongation of the QT interval. This is primarily attributed to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Q3: How can I determine if my HIV-1 strain is susceptible to this compound?
The susceptibility of an HIV-1 strain to this compound depends on its co-receptor tropism. This compound is only effective against R5-tropic viruses. Co-receptor tropism can be determined using phenotypic or genotypic assays. Phenotypic assays, such as the Trofile™ assay, directly measure which co-receptor the virus uses for entry. Genotypic assays predict co-receptor usage by sequencing the V3 loop of the viral envelope gene. It is recommended to perform a tropism assay before initiating experiments with this compound.[1][2][3]
Q4: What are some common cellular assays used to characterize this compound's activity?
Several in vitro assays are commonly employed to study this compound, including:
-
Radioligand Binding Assays: To determine the binding affinity of this compound to the CCR5 receptor.
-
HIV-1 Entry/Fusion Assays: To measure the inhibition of viral entry into target cells.
-
Antiviral Activity Assays: To quantify the reduction in viral replication in the presence of the compound.
-
hERG Inhibition Assays: To assess the potential for off-target cardiac toxicity.
-
Cell Viability Assays: To determine the cytotoxic effects of the compound on host cells.
Troubleshooting Guides
Issue 1: Unexpectedly Low Antiviral Potency
| Possible Cause | Troubleshooting Step |
| Incorrect Viral Tropism | Confirm that the HIV-1 strain used is R5-tropic using a reliable tropism assay. This compound is not effective against X4-tropic or dual/mixed-tropic viruses.[1][2] |
| Compound Solubility Issues | This compound may have limited aqueous solubility. Ensure the compound is fully dissolved in the assay medium. Consider using a lower percentage of DMSO and optimizing dilution protocols. Pre-dissolving in a small amount of DMSO before further dilution in aqueous buffer is recommended.[4][5] |
| Viral Titer Too High | An excessively high viral titer can overcome the inhibitory effect of the compound. Optimize the viral input (multiplicity of infection, MOI) for your specific cell type and assay. |
| Degraded Compound | Ensure the stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay System Variability | Differences in cell lines, passage numbers, and assay conditions can affect results. Standardize your experimental setup and include appropriate positive and negative controls. |
Issue 2: High Background or False Positives in Assays
| Possible Cause | Troubleshooting Step |
| Compound Cytotoxicity | High concentrations of this compound may induce cytotoxicity, leading to non-specific effects that can be misinterpreted as antiviral activity. Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the non-toxic concentration range of this compound for your specific cell line.[6] |
| Interference with Reporter System | In assays using reporter genes (e.g., luciferase, β-galactosidase), the compound may directly inhibit the reporter enzyme. Test the effect of this compound on the reporter enzyme in a cell-free system. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that non-specifically inhibit viral entry or other cellular processes. Visually inspect for precipitation and consider including a detergent like Triton X-100 at a low concentration in control wells to assess for aggregation-based inhibition.[5] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Cell Health and Passage Number | Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic changes and altered susceptibility to viral infection and drug treatment. Maintain a consistent and low passage number for your experiments. |
| Freeze-Thaw Cycles of Virus Stock | Repeated freeze-thaw cycles can reduce viral infectivity. Aliquot viral stocks to avoid multiple freeze-thaw cycles.[7] |
| Variability in Pipetting and Seeding | Ensure accurate and consistent cell seeding density and reagent addition across all wells of your microplate. Use calibrated pipettes and follow a standardized pipetting scheme. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly alter cellular responses. Regularly test your cell cultures for mycoplasma. |
Quantitative Data Summary
| Parameter | Compound | Assay Type | Value | Reference |
| CCR5 Binding Affinity (Ki) | This compound (SCH 351125) | [¹²⁵I]-MIP-1α Competition Binding | 1.0 nM | |
| Antiviral Activity (IC₅₀) | This compound | HIV-1 JR-FL in MAGI-CCR5 cells | 0.87 nM (Fusion Assay) | [6] |
| Antiviral Activity (IC₅₀) | This compound | HIV-1 JR-FL in MAGI-CCR5 cells | 1.4 nM (Replication Assay) | [6] |
| hERG Inhibition (IC₅₀) | This compound | Patch Clamp | Not publicly available |
Experimental Protocols
CCR5 Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the CCR5 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4
-
Non-specific binding control: A high concentration of a known CCR5 ligand (e.g., 1 µM unlabeled MIP-1α)
-
This compound stock solution (in DMSO) and serial dilutions
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of this compound dilution.
-
Add 50 µL of the radioligand at a final concentration close to its Kd.
-
Add 100 µL of the cell membrane preparation (containing 5-10 µg of protein).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[8]
HIV-1 Entry Assay (Pseudovirus-based)
Objective: To measure the inhibitory effect of this compound on HIV-1 entry.
Materials:
-
Target cells: HeLa or HEK293T cells engineered to express CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR).
-
Pseudovirus: Replication-defective HIV-1 particles pseudotyped with an R5-tropic envelope glycoprotein (e.g., from the JR-FL strain) and carrying a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution and serial dilutions
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
Add the pseudovirus to each well at a predetermined MOI.
-
Incubate for 48-72 hours at 37°C.
-
Remove the supernatant and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration and determine the EC₅₀ value.
Visualizations
This compound Mechanism of Action and On-Target Effect
Caption: On-target effect of this compound in preventing HIV-1 entry.
Off-Target Effect of this compound: hERG Channel Inhibition
Caption: Off-target pathway of this compound leading to QT prolongation.
CCR5 Downstream Signaling Pathway
References
- 1. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. giffordbioscience.com [giffordbioscience.com]
Overcoming experimental variability in Ancriviroc studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ancriviroc. Our goal is to help you overcome experimental variability and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an experimental small molecule drug that acts as a C-C chemokine receptor type 5 (CCR5) antagonist.[1] CCR5 is a co-receptor on the surface of certain immune cells, such as T-cells and macrophages, that HIV-1 uses to enter and infect the cell.[2] this compound binds to CCR5, inducing a conformational change in the receptor that prevents the HIV-1 envelope protein, gp120, from binding to it. This blockage of the gp120-CCR5 interaction inhibits the entry of R5-tropic HIV-1 strains into host cells.[3]
Q2: What are the common sources of experimental variability in this compound studies?
Experimental variability in studies involving this compound can arise from several factors, including:
-
Cell Line Health and Passage Number: The health, passage number, and confluency of the cell lines used (e.g., TZM-bl, U87.CD4.CCR5) can significantly impact assay results.[4]
-
CCR5 Expression Levels: The level of CCR5 expression on the surface of target cells is a critical factor. Variations in CCR5 density can alter the apparent potency of this compound.
-
Viral Stock Titer and Quality: The titer and quality of the HIV-1 pseudovirus or live virus used can vary between preparations, leading to inconsistent infection levels.
-
Reagent Quality and Consistency: The quality of reagents, including this compound itself, cell culture media, and assay components, can introduce variability.
-
Assay Protocol Deviations: Even minor deviations from the experimental protocol can lead to significant differences in results.
-
Development of Drug Resistance: Prolonged exposure of HIV-1 to this compound can lead to the emergence of resistant viral strains.[3][5]
Q3: How can I minimize variability in my this compound experiments?
To minimize variability, it is crucial to:
-
Standardize Cell Culture Practices: Use cells within a defined passage number range, ensure consistent seeding densities, and monitor cell health regularly.
-
Characterize Target Cells: Regularly verify the expression levels of CD4 and CCR5 on your target cells using flow cytometry.
-
Use High-Quality Viral Stocks: Prepare and titer viral stocks carefully and store them under optimal conditions to maintain infectivity.
-
Implement Stringent Quality Control: Use high-purity this compound and other reagents, and perform regular quality control checks.
-
Adhere Strictly to Protocols: Follow standardized and validated protocols for all experiments.
-
Include Proper Controls: Always include appropriate positive, negative, and vehicle controls in every assay.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Question: My calculated IC50 values for this compound in a viral entry assay are highly variable between experiments. What could be the cause and how can I troubleshoot this?
Answer:
High variability in IC50 values is a common issue. Here’s a step-by-step guide to troubleshoot this problem:
-
Check Cell Line Consistency:
-
Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to changes in cell characteristics, including receptor expression.
-
Cell Health: Visually inspect cells for any signs of stress or contamination. Perform a cell viability assay to ensure consistent viability across experiments.
-
CCR5 Expression: Quantify CCR5 expression levels on your target cells using flow cytometry for each new batch of cells. Inconsistent CCR5 levels will directly impact this compound's apparent potency.
-
-
Evaluate Viral Stock:
-
Titer Consistency: Are you using the same batch of viral stock for all experiments being compared? If not, ensure that each batch is accurately titered.
-
Storage Conditions: Ensure that your viral stocks are stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles, which can reduce viral infectivity.
-
-
Review Assay Protocol:
-
Seeding Density: Are you seeding the same number of cells in each well for every experiment?
-
Incubation Times: Are the incubation times for drug treatment and virus infection consistent?
-
Reagent Preparation: Are all reagents, including this compound dilutions, prepared fresh for each experiment?
-
Data Presentation: Representative IC50 Data for this compound
The following table shows representative data from three independent experiments measuring the IC50 of this compound against an R5-tropic HIV-1 pseudovirus in TZM-bl cells. Note the variability in the IC50 values and the importance of calculating the mean and standard deviation to understand the consistency of your results.
| Experiment | This compound IC50 (nM) |
| 1 | 5.2 |
| 2 | 7.8 |
| 3 | 4.5 |
| Mean | 5.83 |
| Standard Deviation | 1.70 |
Issue 2: Incomplete Inhibition (Reduced Maximal Percent Inhibition - MPI)
Question: In my dose-response curves for this compound, the inhibition plateaus below 100%, even at high concentrations. What does this indicate?
Answer:
A reduction in the maximal percent inhibition (MPI) where the dose-response curve plateaus below 100% (or a predefined cutoff like 95%) can be an indication of drug resistance.[6][7] This suggests that the virus may be able to use an this compound-bound conformation of the CCR5 receptor for entry.[3]
Troubleshooting Steps:
-
Confirm Viral Tropism: Ensure that your viral stock is purely R5-tropic and does not contain any CXCR4-tropic or dual-tropic viruses. A tropism assay should be performed.[8]
-
Sequence the Viral Envelope (Env) Gene: The emergence of resistance to CCR5 antagonists is often associated with mutations in the V3 loop of the gp120 protein.[6] Sequencing the env gene of the virus from your cultures can help identify potential resistance mutations.
-
Use a Different CCR5 Antagonist: Test the virus against another CCR5 antagonist (e.g., Maraviroc) to check for cross-resistance. Minimal cross-resistance might suggest a specific interaction between the resistant virus and this compound.
Data Presentation: Representative MPI Data for this compound
The table below illustrates how MPI data might look for a sensitive versus a potentially resistant HIV-1 strain.
| HIV-1 Strain | This compound Concentration (nM) | % Inhibition |
| Sensitive | 1 | 45 |
| 10 | 85 | |
| 100 | 99 | |
| 1000 | 100 | |
| Resistant | 1 | 30 |
| 10 | 60 | |
| 100 | 85 | |
| 1000 | 88 |
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Neutralization Assay
This protocol is for determining the inhibitory activity of this compound against HIV-1 pseudoviruses in TZM-bl cells.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 Env-pseudotyped virus (R5-tropic)
-
This compound
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, solid-bottom assay plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium.
-
Drug Treatment: Remove the medium from the cells and add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (virus control) and medium with vehicle (e.g., DMSO) at the highest concentration used for this compound (vehicle control). Incubate for 1 hour at 37°C.
-
Virus Infection: Prepare the virus inoculum by diluting the HIV-1 pseudovirus in complete growth medium containing DEAE-Dextran (final concentration 15 µg/mL). Add 50 µL of the virus inoculum to each well (except for the cell control wells). The amount of virus should be pre-determined to yield a luciferase signal of at least 10 times the background.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Luciferase Assay: After incubation, remove 100 µL of the medium from each well and add 100 µL of luciferase assay reagent. Incubate for 2 minutes at room temperature.
-
Data Acquisition: Measure the relative light units (RLU) using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the virus control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: CCR5 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CCR5 receptor.
Materials:
-
Cell membranes from cells overexpressing CCR5 (e.g., HEK293T-CCR5)
-
Radiolabeled CCR5 ligand (e.g., [125I]-CCL3 or [3H]-Maraviroc)
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Scintillation fluid and counter
Methodology:
-
Compound Dilution: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
Diluted this compound or vehicle
-
Radiolabeled CCR5 ligand at a constant concentration (typically at or below its Kd)
-
Cell membranes
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled CCR5 ligand) from total binding. Calculate the percent inhibition of radioligand binding at each this compound concentration. Determine the Ki (inhibitory constant) value from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Caption: Workflow for determining this compound IC50 using a pseudovirus neutralization assay.
Caption: Logical troubleshooting workflow for high variability in this compound assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. [Mechanisms of resistance and failure of treatment with maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Ancriviroc antiviral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Ancriviroc antiviral assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound. Each problem is presented with potential causes and recommended solutions in a question-and-answer format.
Issue 1: Higher than Expected EC50 Value for this compound
Question: We performed a cell-based antiviral assay and the calculated EC50 value for this compound is significantly higher than the literature values. What could be the cause?
Possible Causes and Solutions:
-
Viral Tropism: this compound is a CCR5 antagonist and is only effective against HIV-1 strains that use the CCR5 co-receptor for entry (R5-tropic viruses).[1][2] If the virus used in the assay is CXCR4-tropic (X4-tropic) or dual/mixed-tropic, this compound will show little to no activity.[3][4]
-
Solution: Confirm the co-receptor tropism of your viral strain using a tropism assay before conducting antiviral assays.[4]
-
-
Cell Line Expressing Low Levels of CCR5: The potency of this compound is dependent on the expression level of CCR5 on the surface of the host cells.
-
Solution: Use a cell line known to express high levels of CCR5 (e.g., TZM-bl cells, or specific PBMCs). Verify CCR5 expression levels using flow cytometry.
-
-
Compound Degradation: Improper storage or handling of the this compound compound can lead to degradation and reduced potency.
-
Solution: Ensure this compound is stored under the recommended conditions (typically -20°C) and freshly diluted for each experiment.
-
-
Assay-Specific Variability: Differences in assay format, cell density, or virus input can influence EC50 values.
-
Solution: Standardize all assay parameters and include a positive control with a known EC50 value in each experiment.
-
Issue 2: Incomplete Viral Inhibition at High this compound Concentrations
Question: In our phenotypic susceptibility assay, we observe a plateau in viral inhibition at less than 100%, even at the highest concentrations of this compound tested. What does this indicate?
Possible Causes and Solutions:
-
Emergence of Resistant Virus: This phenomenon, known as a reduced maximal percentage of inhibition (MPI), is a hallmark of resistance to CCR5 antagonists.[3] The virus may have acquired mutations that allow it to use the this compound-bound CCR5 receptor for entry.[3][5]
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Presence of a Mixed Viral Population: The viral stock may contain a pre-existing subpopulation of CXCR4-tropic or resistant viruses that are not inhibited by this compound.
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Solution: Perform a viral tropism assay on the viral stock. If a mixed population is present, consider using a different viral isolate or purifying the R5-tropic population.
-
Issue 3: Observed Cytotoxicity at Concentrations Close to the EC50
Question: Our cell viability assay, run in parallel with the antiviral assay, shows a significant decrease in cell viability at this compound concentrations that are close to the determined EC50 value. How should we interpret these results?
Possible Causes and Solutions:
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Compound-Induced Cytotoxicity: this compound, like any compound, can be toxic to cells at high concentrations.[7][8] A low therapeutic index (the ratio of the cytotoxic concentration to the effective concentration) can be a concern.
-
Solution: Determine the 50% cytotoxic concentration (CC50) from the cell viability assay and calculate the selectivity index (SI = CC50/EC50). An SI value greater than 10 is generally considered favorable for a potential antiviral drug.
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Assay Interference: The method used to assess cell viability (e.g., MTT, MTS) could be affected by the chemical properties of this compound.
-
Solution: Use an alternative method for assessing cytotoxicity (e.g., trypan blue exclusion, CellTiter-Glo®) to confirm the results.
-
Data Presentation
Table 1: Hypothetical EC50 Values for this compound Under Different Experimental Conditions
| Experimental Condition | Virus Strain | Cell Line | This compound EC50 (nM) |
| Expected Result | HIV-1 BaL (R5-tropic) | TZM-bl | 5 |
| Unexpected Result 1 | HIV-1 IIIB (X4-tropic) | TZM-bl | >10,000 |
| Unexpected Result 2 | HIV-1 BaL (R5-tropic) | HeLa | 500 |
Table 2: Example of Reduced Maximal Percentage Inhibition (MPI)
| This compound Concentration (nM) | Wild-Type Virus (% Inhibition) | Resistant Virus (% Inhibition) |
| 0.1 | 10 | 5 |
| 1 | 50 | 20 |
| 10 | 95 | 45 |
| 100 | 99 | 55 |
| 1000 | 100 | 58 |
| 10000 | 100 | 60 |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Assay | Value |
| Antiviral EC50 (nM) | 10 |
| Cytotoxicity CC50 (nM) | 500 |
| Selectivity Index (SI = CC50/EC50) | 50 |
Experimental Protocols
1. HIV-1 Entry Assay (TZM-bl Reporter Cell Line)
This assay measures the ability of this compound to inhibit HIV-1 entry into TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.
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Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
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Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
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Treatment: Add the diluted this compound to the cells and incubate for 1 hour at 37°C.
-
Infection: Add a pre-titered amount of R5-tropic HIV-1 to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the virus control (no drug) and determine the EC50 value using non-linear regression analysis.
2. Cell Viability Assay (MTT)
This assay is performed in parallel with the antiviral assay to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed the same cell line used in the antiviral assay in a 96-well plate at the same density.
-
Compound Treatment: Add the same serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the cell control (no drug) and determine the CC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound in blocking HIV-1 entry.
Caption: Troubleshooting workflow for unexpected results in this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational small molecule drug that acts as a CCR5 receptor antagonist.[1] It works by binding to the human CCR5 co-receptor on host cells, which prevents the HIV-1 viral envelope protein, gp120, from interacting with the co-receptor. This blockage prevents the fusion of the viral and cellular membranes, thereby inhibiting the entry of R5-tropic HIV-1 into the cell.[9]
Q2: What are the key controls to include in an this compound antiviral assay?
A2: Several controls are crucial for a robust assay:
-
Virus Control: Cells infected with the virus in the absence of any compound. This represents 0% inhibition.
-
Cell Control: Uninfected cells to ensure the health of the cells throughout the experiment. This represents 100% cell viability.
-
Positive Control: A known CCR5 antagonist (e.g., Maraviroc) to validate the assay system.
-
Cytotoxicity Control: Cells treated with the same concentrations of this compound but without the virus, to assess the compound's effect on cell viability.[7][8]
Q3: Can this compound be used against all strains of HIV-1?
A3: No, this compound is only effective against HIV-1 strains that use the CCR5 co-receptor for entry (R5-tropic). It is not effective against strains that use the CXCR4 co-receptor (X4-tropic) or both (dual/mixed-tropic).[3] Therefore, determining the viral tropism is a critical step before and during the evaluation of this compound.
Q4: How can HIV-1 develop resistance to this compound?
A4: HIV-1 can develop resistance to this compound through mutations in the viral envelope protein, gp120, particularly in the V3 loop region.[3] These mutations can allow the virus to recognize and use the this compound-bound form of the CCR5 receptor for entry, or in some cases, lead to a switch in co-receptor usage from CCR5 to CXCR4.[3][5]
Q5: What is a typical selectivity index (SI) for a promising antiviral compound?
A5: The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a measure of the compound's therapeutic window. A higher SI is desirable. Generally, an SI value of 10 or greater is considered a good starting point for a potential antiviral drug candidate, indicating that the compound is significantly more toxic to the virus than to the host cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduced Maximal Inhibition in Phenotypic Susceptibility Assays Indicates that Viral Strains Resistant to the CCR5 Antagonist Maraviroc Utilize Inhibitor-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thebodypro.com [thebodypro.com]
- 5. hivdb.stanford.edu [hivdb.stanford.edu]
- 6. Analysis of Clinical HIV-1 Strains with Resistance to Maraviroc Reveals Strain-Specific Resistance Mutations, Variable Degrees of Resistance, and Minimal Cross-Resistance to Other CCR5 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
Ancriviroc Stability and Storage: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and storage of Ancriviroc. Adhering to these best practices is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored at -20°C. When stored properly, it is stable for up to 2 years from the date of quality control, as indicated on the Certificate of Analysis.[1][]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][]
Q3: How should I prepare this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution in DMSO. For example, you can create a 10 mM stock solution. To do this, add the appropriate volume of DMSO to your vial of solid this compound to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or, for longer-term storage, at -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]
Q5: Is this compound sensitive to light?
Q6: What is the stability of this compound in aqueous solutions or cell culture media?
A6: The stability of this compound in aqueous solutions and cell culture media has not been extensively reported. The stability will likely depend on the specific pH, temperature, and composition of the medium. For critical experiments, it is advisable to prepare fresh dilutions from your DMSO stock solution just before use. If dilutions need to be prepared in advance, they should be kept on ice and used as quickly as possible. For longer-term experiments, the stability of this compound in your specific experimental conditions should be validated.
This compound Storage and Stability Summary
| Form | Solvent | Storage Temperature | Shelf Life |
| Solid Powder | N/A | -20°C | Up to 2 years (when stored properly)[1][] |
| Stock Solution | DMSO | -20°C to -80°C | Undetermined (aliquot to avoid freeze-thaw cycles) |
Troubleshooting Guide
Issue 1: I am seeing inconsistent or no activity of this compound in my experiments.
-
Question: How are you storing your this compound stock solution?
-
Answer: Improper storage is a common cause of compound degradation. Stock solutions should be stored at -20°C or -80°C and be aliquoted to prevent multiple freeze-thaw cycles. If your stock solution has been repeatedly frozen and thawed, its effective concentration may be reduced.
-
-
Question: How old is your stock solution?
-
Answer: While the stability of this compound in DMSO over long periods has not been definitively established, it is best practice to use stock solutions that have been prepared recently. If your stock is several months old, consider preparing a fresh one.
-
-
Question: How are you preparing your working dilutions?
-
Answer: Diluting the DMSO stock into aqueous buffers for your experiment should be done immediately before use. The stability of this compound in aqueous solutions is unknown, and it may degrade over time.
-
Issue 2: I am observing precipitation of this compound in my aqueous experimental buffer.
-
Question: What is the final concentration of DMSO in your experiment?
-
Answer: this compound is soluble in DMSO but may have limited solubility in aqueous solutions. When diluting your DMSO stock, ensure the final concentration of DMSO is high enough to maintain solubility, but low enough to not affect your experimental system (typically less than 0.5%).
-
-
Question: At what temperature are you conducting your experiments?
-
Answer: Solubility can be temperature-dependent. If you are working at lower temperatures, the solubility of this compound may decrease. Ensure the compound is fully dissolved at the working temperature.
-
Experimental Protocols
Protocol: Validating this compound Stability in an Experimental Buffer
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer over time.
-
Preparation of this compound Solution:
-
Prepare a fresh dilution of your this compound DMSO stock solution in your experimental buffer to the final working concentration.
-
Prepare a control sample of the same buffer with the same final concentration of DMSO.
-
-
Incubation:
-
Incubate the this compound solution and the control sample under your typical experimental conditions (e.g., 37°C, 5% CO2).
-
-
Time Points:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from both the this compound solution and the control sample.
-
Immediately analyze the samples or store them at -80°C for later analysis.
-
-
Analysis:
-
The activity of this compound can be assessed using a relevant bioassay (e.g., a CCR5 binding assay or an HIV-1 entry inhibition assay).
-
Alternatively, the concentration of intact this compound can be quantified using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Interpretation:
-
Compare the activity or concentration of this compound at each time point to the initial time point (t=0). A significant decrease indicates instability under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound activity issues.
References
Technical Support Center: Managing Potential Hepatotoxicity of Ancriviroc in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and evaluating the potential hepatotoxicity of Ancriviroc, a CCR5 antagonist, in preclinical animal models. Given the history of hepatotoxicity with some drugs in this class, a robust assessment of liver safety is a critical component of preclinical development.
Frequently Asked Questions (FAQs)
Q1: Is hepatotoxicity a known class effect of CCR5 antagonists?
A1: Hepatotoxicity has been a concern for the CCR5 antagonist class. For instance, the development of Aplaviroc was halted due to severe liver toxicity observed in clinical trials.[1][2][3] Maraviroc, another approved CCR5 antagonist, has been associated with sporadic cases of hepatotoxicity, and its product label includes a boxed warning for this potential side effect.[4][5][6] However, it is not definitively a class-wide effect, as toxicity can be compound-specific and idiosyncratic.[2] Therefore, each new CCR5 antagonist, including this compound, requires careful evaluation.
Q2: What are the potential mechanisms of CCR5 antagonist-induced hepatotoxicity?
A2: The exact mechanisms can be complex and may not be fully elucidated for all compounds. Studies of an experimental CCR5 antagonist suggested that hepatotoxicity could be mediated by mitochondrial inhibition and the activation of the innate immune system, primarily through NF-kB pathways.[7] Other proposed mechanisms for drug-induced liver injury (DILI) in general include direct cellular damage, immune-mediated responses, and the formation of reactive metabolites.[8][9]
Q3: What animal models are most appropriate for studying the potential hepatotoxicity of this compound?
A3: Rodent models, particularly rats, are commonly used for initial toxicology studies.[10] For some CCR5 antagonists, hepatotoxicity has been observed in rats but not in monkeys, suggesting species-specific differences.[2] The choice of species may depend on which model demonstrates a metabolic profile of this compound that is most similar to humans. Humanized liver mouse models are also becoming valuable tools for assessing human-specific hepatotoxic effects, as they can better predict human liver responses.[9]
Q4: What are the key indicators of hepatotoxicity to monitor in animal studies?
A4: The primary indicators include elevations in serum liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[1] Histopathological examination of liver tissue is crucial for identifying cellular damage, inflammation, necrosis, and steatosis.[6][11] Emerging biomarkers like microRNA-122 (miR-122), high mobility group box 1 (HMGB1), and keratin-18 (K18) may provide earlier and more specific detection of liver injury.[1]
Troubleshooting Guides
Issue 1: High variability in serum biomarker levels between animals in the same dose group.
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Possible Cause: Inconsistent dosing, stress during handling or sample collection, or underlying health issues in some animals.
-
Troubleshooting Steps:
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Review and standardize the dosing procedure to ensure accuracy.
-
Acclimate animals to handling and sample collection procedures to minimize stress.
-
Ensure all animals are healthy and free of underlying infections or diseases before starting the study.
-
Increase the number of animals per group to improve statistical power.
-
Issue 2: No significant elevation in liver enzymes, but histopathology shows signs of liver damage.
-
Possible Cause: The type of liver injury may not result in significant enzyme leakage (e.g., steatosis or some forms of cholestasis). The timing of sample collection may have missed the peak of enzyme elevation.
-
Troubleshooting Steps:
-
Conduct a time-course study to identify the optimal time point for detecting peak enzyme levels after dosing.
-
Include a broader panel of biomarkers, including those for cholestasis (e.g., bile acids) and cell death mechanisms.
-
Rely on a thorough histopathological evaluation as the gold standard for identifying liver injury.
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Issue 3: Conflicting results between rodent and non-rodent models.
-
Possible Cause: Species-specific differences in drug metabolism, transporter activity, or immune response to the drug.
-
Troubleshooting Steps:
-
Investigate the metabolic pathways of this compound in each species to understand if the generation of potentially toxic metabolites differs.
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Consider using in vitro models with hepatocytes from different species (including human) to assess direct cytotoxicity.
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If feasible, utilize humanized liver mouse models to obtain data that is more translatable to humans.[9]
-
Experimental Protocols
Protocol 1: Acute and Sub-chronic Toxicity Study in Rats
Objective: To evaluate the potential hepatotoxicity of this compound following single and repeated oral doses in rats.
Methodology:
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Animal Model: Male and female Wistar or Sprague-Dawley rats (8-10 weeks old).
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Groups:
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Vehicle control (e.g., 0.5% methylcellulose).
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This compound Low Dose.
-
This compound Mid Dose.
-
This compound High Dose.
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Positive Control (e.g., Acetaminophen, 500 mg/kg).
-
-
Dosing: Oral gavage, once daily for the duration of the study (e.g., 14 or 28 days for sub-chronic).
-
Monitoring:
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Clinical Observations: Daily checks for signs of toxicity (e.g., changes in activity, posture, fur).
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Body Weight: Measured twice weekly.
-
Serum Biochemistry: Blood collection at baseline and at specified time points (e.g., day 7, 14, and at termination) for analysis of ALT, AST, ALP, total bilirubin, and albumin.
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Hematology: Complete blood count at termination.
-
-
Termination and Tissue Collection:
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At the end of the study, animals are euthanized.
-
Liver is excised, weighed, and sections are collected for histopathological analysis.
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Portions of the liver can be snap-frozen for biomarker analysis (e.g., gene expression, proteomics).
-
-
Histopathology: Liver sections are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A veterinary pathologist should evaluate slides for signs of hepatocellular necrosis, apoptosis, inflammation, steatosis, and cholestasis.
Data Presentation
Table 1: Key Serum Biomarkers for Hepatotoxicity Assessment
| Biomarker | Abbreviation | Normal Location | Indication of Injury |
| Alanine Aminotransferase | ALT | Primarily cytosol of hepatocytes | Hepatocellular injury |
| Aspartate Aminotransferase | AST | Cytosol and mitochondria of hepatocytes | Hepatocellular injury (less specific than ALT) |
| Alkaline Phosphatase | ALP | Canalicular membrane of hepatocytes | Cholestatic and infiltrative liver disease |
| Total Bilirubin | TBIL | --- | Impaired conjugation and excretion (cholestasis) |
| Albumin | ALB | Synthesized by the liver | Decreased synthetic function |
Table 2: Emerging Mechanistic Biomarkers for DILI
| Biomarker | Type | Indication |
| microRNA-122 | miRNA | Highly specific for hepatocellular injury |
| High Mobility Group Box 1 | Nuclear Protein | Necrotic cell death |
| Keratin-18 (cleaved) | Cytoskeletal Protein | Apoptotic cell death |
Visualizations
Experimental Workflow for Assessing this compound Hepatotoxicity
Caption: Workflow for preclinical evaluation of this compound hepatotoxicity.
Potential Signaling Pathway in CCR5 Antagonist-Induced Hepatotoxicity
Caption: A potential mechanism of this compound-induced hepatotoxicity.
References
- 1. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic biomarkers in acetaminophen-induced hepatotoxicity and acute liver failure: from preclinical models to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Hepatotoxicity - TransCure bioServices [transcurebioservices.com]
- 10. fda.gov [fda.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: Ancriviroc Dosage Refinement for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Ancriviroc in long-term cell culture experiments. This compound is a CCR5 receptor antagonist that blocks the entry of R5-tropic HIV-1 into host cells. Proper dosage is critical to ensure sustained antiviral activity while minimizing cytotoxicity and other adverse effects on the cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive antagonist of the C-C chemokine receptor type 5 (CCR5). By binding to CCR5 on the surface of target cells, such as T-lymphocytes and macrophages, this compound induces a conformational change in the receptor. This change prevents the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor, thereby inhibiting the fusion of the viral and cellular membranes and blocking the entry of R5-tropic HIV-1 into the host cell.
Q2: How do I determine the optimal starting concentration of this compound for my long-term cell culture?
A2: The optimal starting concentration of this compound should be determined empirically for your specific cell line and experimental conditions. It is recommended to perform a dose-response study to determine both the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) or inhibitory concentration (IC50). A desirable starting point for long-term culture is typically a concentration that is 5-10 times higher than the EC50 but significantly lower than the CC50 to ensure a good therapeutic window.
Q3: How often should the cell culture medium containing this compound be replaced in a long-term experiment?
A3: The frequency of media changes depends on the metabolic activity of your cell line and the stability of this compound in culture conditions. For most lymphocyte-based cultures, a half-media change every 2-3 days is recommended to replenish nutrients and maintain a consistent concentration of the inhibitor.
Q4: Can this compound affect the signaling pathways of the host cells?
A4: As a CCR5 antagonist, this compound can potentially interfere with the natural signaling pathways mediated by this receptor. CCR5 is a receptor for chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), which are involved in immune cell trafficking and activation. Long-term blockade of CCR5 might lead to altered cell migration, proliferation, or cytokine production. It is advisable to monitor key cellular functions and include appropriate controls in your experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Antiviral Efficacy Over Time | 1. Development of Drug Resistance: The virus may have developed mechanisms to bypass CCR5 blockade, such as switching to use the CXCR4 co-receptor (tropism switch) or adapting to use the this compound-bound CCR5 receptor. 2. Compound Degradation: this compound may be unstable under your specific long-term culture conditions. | 1. Monitor Viral Co-receptor Tropism: Periodically test the virus in your culture for its ability to use CXCR4. 2. Perform Dose-Response Re-evaluation: Determine the EC50 of this compound against the viral population from the long-term culture to check for a shift in sensitivity. 3. Increase Dosing Frequency: If compound degradation is suspected, try more frequent media changes. |
| Observed Cytotoxicity or Changes in Cell Morphology | 1. This compound Concentration is Too High: The initial dosage may be too close to the CC50 for your specific cell line. 2. Off-Target Effects: this compound may be interacting with other cellular components, leading to toxicity. | 1. Re-determine the CC50: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to confirm the non-toxic concentration range for your cells. 2. Lower the this compound Concentration: Reduce the working concentration of this compound to a level well below the determined CC50. 3. Monitor Cell Health: Regularly assess cell viability and morphology using microscopy and viability assays. |
| Unexpected Changes in Cell Behavior (e.g., altered growth rate, changes in marker expression) | 1. Interference with CCR5 Signaling: Long-term blockade of CCR5 may be affecting normal cellular functions regulated by this receptor. | 1. Include Uninfected, Treated Controls: Culture your cells with this compound in the absence of virus to isolate the effects of the compound on the cells. 2. Analyze Key Cellular Markers: Use flow cytometry or other methods to assess the expression of activation markers, proliferation markers, and other relevant cellular proteins. |
Data Presentation
Note on Quantitative Data for this compound:
Publicly available, peer-reviewed data specifying the 50% cytotoxic concentration (CC50) and 50% effective or inhibitory concentration (EC50/IC50) of this compound in common HIV research cell lines (e.g., PBMCs, TZM-bl, CEM-CCR5) is limited. Therefore, it is highly recommended that researchers empirically determine these values for their specific cell lines and viral strains using the protocols provided below. The tables below are templates to be populated with your experimental data.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Method | CC50 (µM) |
| e.g., Human PBMCs | MTT Assay | [Your Data] |
| e.g., TZM-bl | MTT Assay | [Your Data] |
| e.g., CEM-CCR5 | MTT Assay | [Your Data] |
Table 2: Antiviral Efficacy of this compound against HIV-1
| Cell Line | Viral Strain | Assay Method | EC50/IC50 (nM) |
| e.g., Human PBMCs | e.g., HIV-1 BaL | p24 Antigen ELISA | [Your Data] |
| e.g., TZM-bl | e.g., HIV-1 JR-FL | Luciferase Reporter Assay | [Your Data] |
| e.g., CEM-CCR5 | e.g., HIV-1 SF162 | p24 Antigen ELISA | [Your Data] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
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Target cells (e.g., PBMCs, TZM-bl)
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Complete cell culture medium
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This compound stock solution
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96-well flat-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the various this compound dilutions to the wells in triplicate. Include wells with medium only (no cells) as a blank and wells with cells and medium without this compound as a negative control.
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Incubate the plate for the desired duration of your long-term experiment (e.g., 3, 5, or 7 days).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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After incubation, add 100 µL of the solubilization solution to each well.
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Gently mix the contents of the wells to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Determination of Antiviral Efficacy (EC50) using HIV-1 p24 Antigen ELISA
Objective: To determine the concentration of this compound that inhibits HIV-1 replication by 50%.
Materials:
-
Target cells (e.g., PBMCs, CEM-CCR5)
-
Complete cell culture medium
-
HIV-1 stock (R5-tropic)
-
This compound stock solution
-
24-well or 48-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed target cells in a multi-well plate.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the this compound dilutions to the cells and incubate for 1-2 hours.
-
Infect the cells with a pre-titered amount of R5-tropic HIV-1. Include wells with cells and virus but no this compound (virus control) and wells with cells only (mock-infected control).
-
Incubate the infected cells for a period that allows for multiple rounds of replication (e.g., 5-7 days).
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.
Visualizations
Caption: HIV-1 entry pathway and the mechanism of action of this compound.
Caption: Workflow for this compound dosage refinement in long-term cell culture.
Caption: Troubleshooting decision tree for loss of this compound efficacy.
Technical Support Center: Ancriviroc Experimental Controls
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) for controlling the impact of Ancriviroc on cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] Its primary mechanism of action is to block the CCR5 co-receptor on the surface of host cells, such as T-cells and macrophages.[1][2] This prevents certain strains of HIV-1 (specifically R5-tropic strains) from using CCR5 to enter and infect the cell.[2][3]
Q2: Why is it critical to control for this compound's effect on cell viability?
Apparent antiviral activity in an assay can sometimes be the result of host cell death (cytotoxicity) rather than a specific inhibitory effect on the virus.[4][5] If a compound is toxic to cells, it will reduce viral replication simply because the host cells are not healthy enough to support it. Therefore, it is crucial to distinguish between the desired specific antiviral effect (on-target) and non-specific cytotoxicity or other off-target effects.[6][7] This is achieved by determining the compound's 50% cytotoxic concentration (CC50) in parallel with its 50% inhibitory concentration (IC50).[4]
Q3: What is the difference between IC50 and CC50?
-
IC50 (50% Inhibitory Concentration): This is the concentration of a drug required to inhibit a specific biological or biochemical function—such as viral replication—by 50%.[4] For this compound, this would be the concentration that reduces HIV-1 replication by half.
-
CC50 (50% Cytotoxic Concentration): This is the concentration of a drug required to cause the death of 50% of uninfected host cells.[4][5]
-
Selectivity Index (SI): The ratio of CC50 to IC50 (SI = CC50 / IC50) is a critical measure of a drug's therapeutic window.[4] A higher SI value indicates that the drug is effective at a concentration far below that at which it is toxic to cells, suggesting a more favorable safety profile.[4] Compounds with an SI value of 10 or greater are generally considered active and potentially viable candidates for further development.[4]
Q4: Can this compound have "off-target" effects on cells beyond blocking CCR5?
Yes. While this compound is designed to be a specific CCR5 antagonist, like many drugs, it can have off-target effects.[6][7][8] CCR5 is a chemokine receptor involved in natural cellular signaling pathways, including immune cell migration (chemotaxis).[1][9] Antagonizing this receptor could potentially interfere with these normal cellular processes. For instance, studies on other CCR5 antagonists like Maraviroc have shown effects on cell proliferation and migration in cancer cell lines, which would be considered an off-target effect in the context of antiviral research.[10] It is essential to consider that such effects could influence cell health and confound viability assay results.
Quantitative Data Summary
The following table summarizes typical concentration values relevant to this compound and similar CCR5 antagonists. Note that exact values can vary significantly based on the specific HIV-1 isolate, cell line, and assay conditions used.
| Parameter | Compound | Typical Value Range | Cell Line / Isolate | Significance |
| IC50 | This compound | 0.4 - 9 nM | Various R5-tropic HIV-1 isolates | Measures antiviral potency.[11] |
| CC50 | General Antivirals | >10 µM (Desirable) | Various (e.g., Vero, A549, MT-4) | Measures cytotoxicity; should be significantly higher than IC50.[12][13][14] |
| Selectivity Index (SI) | Ideal Compound | ≥ 10 | N/A | Indicates a favorable window between efficacy and toxicity.[4] |
Troubleshooting Guide
Problem: High cytotoxicity observed at expected therapeutic concentrations of this compound.
This indicates that this compound is reducing cell viability in your specific experimental setup at concentrations where you expect to see an antiviral effect.
| Possible Cause | Suggested Solution |
| 1. Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to this compound. Solution: Perform a dose-response curve to determine the CC50 of this compound specifically in your cell line of interest.[5] Consider testing in multiple relevant cell types.[4] |
| 2. Reagent Issues | The this compound stock may be degraded, contaminated, or at an incorrect concentration. The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration. Solution: Prepare a fresh stock of this compound from a reliable source. Test the vehicle alone at the highest concentration used in the experiment to ensure it is not causing cytotoxicity. |
| 3. Assay Incompatibility | The chosen cell viability assay (e.g., MTT, MTS, LDH release) may not be compatible with your cell line or may be influenced by this compound itself.[15] Solution: Try an alternative viability assay based on a different principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).[16] Always include a positive control for cytotoxicity (e.g., a known toxin like staurosporine) to validate that the assay is working correctly. |
| 4. Off-Target Effects | This compound might be perturbing a critical signaling pathway in your specific cell line, leading to reduced viability.[17] Solution: Use a control cell line that does not express CCR5. If cytotoxicity is still observed, it strongly suggests a CCR5-independent (off-target) effect. |
| 5. Sub-optimal Culture Conditions | Stressed cells are more susceptible to drug-induced toxicity. Over-confluence, nutrient depletion, or contamination can increase apparent cytotoxicity.[18][19] Solution: Ensure cells are healthy, in the exponential growth phase, and plated at the recommended density.[19] Routinely test for mycoplasma contamination. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound
This protocol uses the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[16]
Materials:
-
Target cells (e.g., TZM-bl, PBMCs)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow for adherence and recovery.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Prepare dilutions for the positive control and vehicle control as well.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate. Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubation: Incubate the plate for a period that matches your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated "cells only" control: % Viability = (Absorbance of Treated / Absorbance of Untreated) * 100.
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value.[5]
-
Protocol 2: General Experimental Workflow for Antiviral Assay
This workflow integrates the CC50 determination to ensure that the antiviral assay is performed at non-cytotoxic concentrations.
Signaling Pathway Considerations
This compound acts by blocking the CCR5 receptor, thereby preventing its interaction with both the HIV-1 gp120 envelope protein and its natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4).[1] This blockade can disrupt downstream signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
- 7. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The chemokine receptor antagonist cenicriviroc inhibits the replication of SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-SARS-CoV-2 Activity of Extracellular Vesicle Inhibitors: Screening, Validation, and Combination with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ancriviroc. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5).[1] Its primary mechanism of action is to act as a CCR5 receptor antagonist, which blocks the interaction between the HIV-1 envelope glycoprotein gp120 and the CCR5 co-receptor on the surface of target immune cells.[1][2] This blockade prevents the entry of R5-tropic HIV-1 strains into host cells, thus inhibiting viral replication at an early stage of the viral life cycle.[2][3]
Q2: Which HIV-1 strains is this compound active against?
This compound is specifically active against HIV-1 strains that use the CCR5 co-receptor for entry, known as R5-tropic viruses. It is not effective against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic) or those that can use either co-receptor (dual/mixed-tropic). Therefore, determining the co-receptor tropism of the HIV-1 strain is crucial before initiating experiments with this compound.
Q3: What are the typical in vitro antiviral activity and cytotoxicity values for this compound?
While extensive public data for this compound is limited due to its discontinued clinical development, the following tables provide representative data for similar CCR5 antagonists, Maraviroc and Vicriviroc, to offer a general understanding of the expected potency and safety margins for this class of compounds.
Table 1: Antiviral Activity of CCR5 Antagonists Against R5-Tropic HIV-1 Strains
| Compound | HIV-1 Strain | Cell Line | IC50 (nM) |
| Maraviroc | BaL | PM1 | 0.3 |
| Maraviroc | Ada-M | PM1 | 0.6 |
| Maraviroc | JR-FL | PM1 | 0.4 |
| Vicriviroc | BaL | PBMCs | 0.13 |
| Vicriviroc | Ada-M | PBMCs | 0.23 |
| Vicriviroc | JR-FL | PBMCs | 0.08 |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: Cytotoxicity of CCR5 Antagonists in Different Cell Lines
| Compound | Cell Line | CC50 (µM) |
| Maraviroc | MT-4 | >100 |
| Maraviroc | CEMx174 | >100 |
| Maraviroc | PBMCs | >100 |
| Vicriviroc | MT-4 | >50 |
| Vicriviroc | CEM | >50 |
| Vicriviroc | PBMCs | >50 |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in antiviral activity assays.
Possible Causes & Troubleshooting Steps:
-
Cell Health and Density:
-
Issue: Inconsistent cell health or seeding density can significantly impact assay results.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density for all experiments. Regularly check for mycoplasma contamination.
-
-
Virus Titer and Quality:
-
Issue: Inconsistent virus stocks or inaccurate titering can lead to variability.
-
Solution: Prepare a large, single batch of virus stock, titer it accurately, and aliquot for single-use to avoid freeze-thaw cycles. The multiplicity of infection (MOI) should be optimized and kept consistent across experiments.
-
-
Compound Solubility and Stability:
-
Issue: this compound, like many small molecules, may have limited solubility in aqueous media, leading to inaccurate concentrations. It may also be unstable under certain conditions.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture medium. Protect stock solutions from light and store them at the recommended temperature. Perform a solubility test if precipitation is suspected.
-
-
Assay Endpoint Measurement:
-
Issue: The method used to quantify viral replication (e.g., p24 ELISA, luciferase reporter assay) can have inherent variability.
-
Solution: Ensure that the assay is performed within the linear range of the detection method. Include appropriate controls (e.g., virus-only, cell-only, drug-only) to normalize the data.
-
Problem 2: this compound appears to have lower than expected potency or no activity.
Possible Causes & Troubleshooting Steps:
-
Incorrect Viral Tropism:
-
Presence of Drug-Resistant Variants:
-
Issue: The viral stock may contain pre-existing resistant variants, or resistance may have developed during prolonged culture.
-
Solution: Sequence the V3 loop of the HIV-1 envelope gene to check for mutations known to confer resistance to CCR5 antagonists.[5][6] If resistance is suspected, test this compound against a known sensitive reference strain.
-
-
Suboptimal Assay Conditions:
-
Issue: Incubation times, drug concentrations, or other assay parameters may not be optimal.
-
Solution: Perform a time-of-addition experiment to confirm that this compound is being added at the correct stage of the viral life cycle (i.e., during entry). Optimize the range of drug concentrations to ensure a full dose-response curve can be generated.
-
Problem 3: Observed cytotoxicity at concentrations where antiviral activity is expected.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects:
-
Issue: At higher concentrations, this compound may have off-target effects that lead to cell death, confounding the interpretation of antiviral activity.[7] Preclinical studies noted potential for QTc prolongation at high doses, suggesting possible ion channel interactions that could manifest as cytotoxicity in vitro.
-
Solution: Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) using the same cell line and drug concentrations but without the virus.[8] This will allow you to determine the therapeutic index (Selectivity Index, SI = CC50/IC50). A low SI value indicates that cytotoxicity may be contributing to the observed reduction in viral replication.
-
-
Solvent Toxicity:
-
Issue: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure that the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent control (cells treated with the highest concentration of solvent used in the experiment) to assess its effect on cell viability.
-
Experimental Protocols
Single-Round HIV-1 Pseudovirus Entry Assay
This assay measures the ability of this compound to inhibit the entry of HIV-1 pseudoviruses into target cells.
Materials:
-
HEK293T cells
-
HIV-1 Env-expressing plasmid (R5-tropic, e.g., from BaL or JR-FL strain)
-
Env-deficient HIV-1 backbone plasmid with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)
-
This compound
-
Luciferase assay reagent
-
96-well plates
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the Env-expressing plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Titer the pseudovirus stock to determine the appropriate dilution for the assay.
-
-
Antiviral Assay:
-
Seed target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the target cells with the this compound dilutions for 1 hour at 37°C.
-
Add the diluted pseudovirus to the wells.
-
Incubate for 48 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no drug).
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells as an indicator of viability.
Materials:
-
Target cells (same as in the antiviral assay)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Methodology:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the cell control (no drug).
-
Determine the CC50 value by fitting the dose-response curve using non-linear regression analysis.
HIV-1 Co-receptor Tropism Determination (Genotypic)
This protocol provides a general overview of determining HIV-1 co-receptor tropism by sequencing the V3 loop of the env gene.
Materials:
-
Viral RNA or proviral DNA from infected cells
-
Reverse transcriptase (for RNA)
-
PCR primers flanking the V3 loop region
-
DNA polymerase
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
-
Bioinformatics software for tropism prediction (e.g., Geno2pheno[coreceptor])
Methodology:
-
Nucleic Acid Extraction: Extract viral RNA from plasma or cell culture supernatant, or proviral DNA from infected cells.
-
Reverse Transcription (for RNA): Synthesize cDNA from the viral RNA using a reverse transcriptase.
-
PCR Amplification: Amplify the V3 loop region of the env gene using specific primers.
-
Sequencing: Sequence the PCR product using Sanger sequencing or NGS.
-
Data Analysis:
-
Analyze the sequence data to identify the amino acid sequence of the V3 loop.
-
Use a bioinformatics tool like Geno2pheno[coreceptor] to predict the co-receptor tropism (R5, X4, or dual/mixed) based on the V3 loop sequence.[3]
-
Visualizations
Caption: HIV-1 entry pathway and the mechanism of action of this compound.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of maraviroc-resistant and low-CCR5-adapted mutations induced by in vitro passage on sensitivity to anti-envelope neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Analysis of primary resistance mutations to HIV-1 entry inhibitors in" by Hongyan Guo, Chang Liu et al. [digitalcommons.unl.edu]
- 7. iasusa.org [iasusa.org]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validation & Comparative
A Comparative Efficacy Analysis of CCR5 Antagonists: Ancriviroc, Maraviroc, and Vicriviroc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of three CCR5 antagonists: Ancriviroc, Maraviroc, and Vicriviroc. These allosteric inhibitors of the C-C chemokine receptor type 5 (CCR5) represent a significant class of antiretroviral drugs that block the entry of R5-tropic HIV-1 into host cells. While Maraviroc is an approved therapeutic, Vicriviroc's development was halted in later stages, and this compound did not progress significantly into clinical trials. This comparison is based on available preclinical and clinical data to inform future research and drug development in this area.
Mechanism of Action: Targeting HIV-1 Entry
This compound, Maraviroc, and Vicriviroc share a common mechanism of action. They are non-competitive allosteric antagonists of the CCR5 co-receptor.[1][2] HIV-1 entry into host cells, such as T-cells and macrophages, is initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4. This binding induces a conformational change in gp120, enabling it to interact with a co-receptor, either CCR5 or CXCR4.[2] R5-tropic strains of HIV-1, which are predominant, especially in early-stage infection, utilize CCR5 for entry. By binding to a transmembrane pocket of CCR5, these antagonists lock the receptor in a conformation that prevents its interaction with gp120, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry.[2][3]
Efficacy Data Comparison
A direct comparison of the clinical efficacy of this compound with Maraviroc and Vicriviroc is challenging due to the limited availability of clinical trial data for this compound. This compound's development did not progress to extensive clinical trials, and therefore, its evaluation is primarily based on preclinical in vitro studies. Maraviroc and Vicriviroc, on the other hand, have undergone comprehensive Phase II and III clinical trials, providing a wealth of in vivo efficacy data.
In Vitro Antiviral Potency
The following table summarizes the in vitro antiviral activity of the three compounds against R5-tropic HIV-1 isolates. The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%.
| Compound | HIV-1 Strain(s) | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Various R5-tropic isolates | PBMC assay | 0.8 - 2.5 | [4] |
| Maraviroc | Ba-L | PBMC assay | 0.3 - 2.3 | [5] |
| Vicriviroc | Panel of 30 R5-tropic isolates | PBMC assay | 0.04 - 2.3 | [6] |
Note: IC50 values can vary depending on the specific viral isolate, cell type used in the assay, and other experimental conditions. The data presented here are for comparative purposes and are derived from different studies.
Clinical Efficacy in Treatment-Experienced Patients
Maraviroc and Vicriviroc have been evaluated in treatment-experienced patients with R5-tropic HIV-1 who have evidence of viral replication despite ongoing antiretroviral therapy.
| Drug (Trial) | Dosage | Duration | Mean Change in HIV-1 RNA (log10 copies/mL) from Baseline | Proportion of Patients with HIV-1 RNA <50 copies/mL | Mean Increase in CD4+ Cell Count (cells/mm³) | Reference(s) |
| Maraviroc (MOTIVATE 1 & 2) | 150 mg or 300 mg BID + OBT | 24 weeks | -1.95 to -1.97 | 42-47% | 124 | [7][8] |
| Vicriviroc (ACTG 5211) | 10 mg or 15 mg QD + OBT | 24 weeks | -1.86 to -1.68 | 37-55% | 130-140 | [1][9] |
| Placebo + OBT (MOTIVATE 1 & 2) | N/A | 24 weeks | -0.93 to -1.03 | 16% | 61 | [7][8] |
| Placebo + OBT (ACTG 5211) | N/A | 24 weeks | -0.29 | N/A | N/A | [9] |
OBT: Optimized Background Therapy BID: Twice daily QD: Once daily
Experimental Protocols
In Vitro Antiviral Activity Assay (PBMC Assay)
This protocol provides a general methodology for determining the in vitro antiviral potency of CCR5 antagonists against HIV-1 in peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation: PBMCs are isolated from the blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation. The isolated cells are stimulated with phytohemagglutinin (PHA) for 2-3 days to activate T-cells.[6]
-
Antiviral Assay: Stimulated PBMCs are plated and treated with serial dilutions of the CCR5 antagonist (this compound, Maraviroc, or Vicriviroc). The cells are then infected with a known amount of an R5-tropic HIV-1 laboratory strain or clinical isolate.[6]
-
Incubation and Analysis: The infected cell cultures are incubated for a period of 7 to 10 days. The level of viral replication in the culture supernatant is quantified at the end of the incubation period using a p24 antigen enzyme-linked immunosorbent assay (ELISA).[10]
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.[11]
Maraviroc: MOTIVATE 1 and 2 Trials
The MOTIVATE 1 and 2 studies were Phase III, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and safety of Maraviroc in treatment-experienced patients with R5-tropic HIV-1.[7][8]
-
Patient Population: The trials enrolled adult patients with R5-tropic HIV-1 who had been treated with at least three classes of antiretroviral agents and had evidence of ongoing viral replication (plasma HIV-1 RNA >5,000 copies/mL).[12]
-
Study Design: Patients were randomized in a 2:2:1 ratio to receive Maraviroc once daily, Maraviroc twice daily, or placebo, all in combination with an optimized background therapy (OBT) consisting of 3 to 6 other antiretroviral drugs.[8]
-
Primary Endpoint: The primary efficacy endpoint was the mean change in plasma HIV-1 RNA from baseline at 24 weeks.[8]
-
Secondary Endpoints: Secondary endpoints included the proportion of patients with plasma HIV-1 RNA below 400 and 50 copies/mL, and the change in CD4+ cell count from baseline.[13]
-
Viral Load and CD4+ Cell Count Measurement: Plasma HIV-1 RNA levels were measured using a validated reverse transcriptase-polymerase chain reaction (RT-PCR) assay.[14][15] CD4+ T-cell counts were determined by flow cytometry.[16][17]
Vicriviroc: ACTG 5211 Trial
The ACTG 5211 study was a Phase II, double-blind, randomized, placebo-controlled trial to evaluate the safety and antiretroviral activity of Vicriviroc in treatment-experienced patients with R5-tropic HIV-1.[1][9]
-
Patient Population: The study enrolled adults with R5-tropic HIV-1 who were failing their current ritonavir-containing antiretroviral regimen and had a plasma HIV-1 RNA level of ≥5,000 copies/mL.[9]
-
Study Design: Patients were randomized to receive one of three doses of Vicriviroc (5 mg, 10 mg, or 15 mg once daily) or placebo, added to their failing regimen for 14 days. After 14 days, the background antiretroviral regimen was optimized based on resistance testing.[9]
-
Primary Endpoint: The primary endpoint was the change in plasma HIV-1 RNA levels at day 14.[9]
-
Secondary Endpoints: Secondary endpoints included safety and tolerability, as well as changes in HIV-1 RNA levels at week 24.[9]
-
Viral Load and CD4+ Cell Count Measurement: Plasma HIV-1 RNA levels were measured using the Roche Amplicor HIV-1 MONITOR test.[7] CD4+ T-cell counts were determined by flow cytometry.[18]
Conclusion
Maraviroc and Vicriviroc have demonstrated significant and comparable efficacy in reducing viral load and increasing CD4+ cell counts in treatment-experienced patients with R5-tropic HIV-1. Both drugs, when added to an optimized background therapy, were superior to placebo. The lack of clinical trial data for this compound prevents a direct comparison of its in vivo efficacy. However, its in vitro potency suggests it was a promising candidate in early development. This comparative guide highlights the therapeutic potential of CCR5 antagonists and provides a framework for evaluating future drug candidates in this class. The detailed experimental protocols and workflows serve as a valuable resource for researchers designing and interpreting studies in this field.
References
- 1. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Motivate 1 Study: Efficacy and Safety of Maraviroc plus Optimized Background Therapy In Viremic, ART-Experienced Patients Infected With CCR5-Tropic HIV-1: 24-Week Results of Phase 2b/3 Studies [natap.org]
- 9. academic.oup.com [academic.oup.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD4 cell count as a surrogate endpoint in HIV clinical trials: a meta-analysis of studies of the AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Viral Load – International Association of Providers of AIDS Care [iapac.org]
- 15. Viral Load Test [clinicalinfo.hiv.gov]
- 16. Comparison of different methodologies for CD4 estimation in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CD4 count (or T-cell test) - HIV [hiv.va.gov]
- 18. Vicriviroc and Peripheral Neuropathy: Results from AIDS Clinical Trials Group 5211 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CCR5 Antagonist Binding Sites: Ancriviroc in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding site of Ancriviroc on the C-C chemokine receptor type 5 (CCR5) and other prominent CCR5 antagonists, namely Maraviroc, Vicriviroc, and Aplaviroc. These allosteric inhibitors are crucial in the context of HIV-1 therapy as they block the entry of the virus into host cells. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of critical biological and experimental processes.
Allosteric Antagonism of CCR5
This compound, Maraviroc, Vicriviroc, and Aplaviroc are all small-molecule antagonists that bind to a common hydrophobic pocket within the transmembrane (TM) domains of the CCR5 receptor.[1][2] This binding is allosteric, meaning it occurs at a site distinct from the binding site of the natural chemokine ligands or the HIV-1 envelope glycoprotein gp120.[3][4] By binding to this pocket, these drugs induce a conformational change in the receptor that prevents its interaction with gp120, thereby inhibiting viral entry.[5]
Comparative Binding Site Analysis
While all four antagonists share a common binding pocket, the specific interactions with amino acid residues within this pocket differ, leading to variations in their binding affinities and kinetic profiles. The binding pocket is primarily formed by residues from transmembrane helices I, II, III, V, VI, and VII.[3][6]
Key Interacting Residues on CCR5:
| Drug | Key Interacting Residues | Transmembrane Domains Involved |
| This compound (SCH-C) | Tyr37, Trp86, Tyr108, Ile198, Tyr251, Glu283 | TM1, TM2, TM3, TM5, TM6, TM7 |
| Maraviroc | Tyr37, Trp86, Tyr108, Phe109, Phe112, Trp248, Tyr251, Glu283 | TM1, TM2, TM3, TM5, TM6, TM7 |
| Vicriviroc | Tyr108, Ile198, Tyr251, Glu283 | TM3, TM5, TM6, TM7 |
| Aplaviroc | Trp86, Tyr108, Tyr251, Glu283 (and others in the hydrophobic pocket) | TM2, TM3, TM6, TM7 |
Note: This table is a synthesis of findings from multiple studies and the precise set of interacting residues can vary based on the experimental method and computational model used.
This compound (also known as SCH-C or SCH 351125) engages with key residues across multiple transmembrane domains, contributing to its potent inhibitory activity.[7] The crystal structure of Maraviroc bound to CCR5 has provided a detailed atomic-level understanding of its interactions, highlighting the importance of aromatic and charged residues.[3][8] Vicriviroc's interaction is characterized by strong hydrophobic and electrostatic interactions.[9] Aplaviroc also occupies the hydrophobic cavity, with its binding influenced by both lipophilic and hydrophilic regions within the pocket.
Quantitative Binding Data
The following table summarizes the reported binding affinities and other kinetic parameters for each antagonist. These values can vary between different studies and experimental conditions.
| Drug | Binding Affinity (Kd/Ki) | IC50 (Anti-HIV-1 Activity) |
| This compound (SCH-C) | Kd: ~9.3 nM, Ki: ~2.9 nM | 0.4 - 9 nM |
| Maraviroc | Kd: ~0.18 nM | ~6.4 nM (gp120 binding) |
| Vicriviroc | Kd: ~0.40 nM | < 1 nM (chemotaxis inhibition) |
| Aplaviroc | Not explicitly found | Not explicitly found |
Experimental Protocols
The determination of ligand-receptor binding sites and affinities relies on a combination of experimental techniques. Below are generalized protocols for the key methods cited in the analysis of CCR5 antagonists.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kd or Ki) of a ligand for a receptor.
-
Membrane Preparation: Membranes from cells expressing the CCR5 receptor are isolated and purified.
-
Incubation: A fixed concentration of a radiolabeled CCR5 antagonist (e.g., [3H]-Maraviroc) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound, Maraviroc, Vicriviroc, or Aplaviroc).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Site-Directed Mutagenesis
This method is used to identify specific amino acid residues that are critical for drug binding.
-
Primer Design: Oligonucleotide primers containing the desired mutation (e.g., changing a specific amino acid to alanine) are designed.
-
PCR Amplification: The CCR5 gene is amplified using these mutagenic primers and a high-fidelity DNA polymerase. This results in the incorporation of the mutation into the newly synthesized DNA.
-
Template Removal: The parental, non-mutated DNA template is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid).
-
Transformation: The mutated plasmid is transformed into competent E. coli for propagation.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
-
Functional Assay: The mutated CCR5 receptor is then expressed in cells, and its ability to bind the antagonist is assessed using a radioligand binding assay or a functional assay (e.g., measuring inhibition of HIV-1 entry). A significant reduction in binding affinity or inhibitory activity indicates that the mutated residue is important for the drug's interaction.
X-ray Crystallography of a GPCR-Ligand Complex
This technique provides a high-resolution, three-dimensional structure of the receptor-ligand complex.
-
Protein Expression and Purification: The CCR5 receptor is overexpressed in a suitable expression system (e.g., insect or mammalian cells) and purified to homogeneity.
-
Complex Formation: The purified receptor is incubated with a molar excess of the antagonist to form a stable complex.
-
Crystallization: The receptor-ligand complex is subjected to various crystallization screening conditions to obtain well-ordered crystals. This is often the most challenging step for membrane proteins like GPCRs.
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to calculate an electron density map, which is then used to build an atomic model of the protein-ligand complex.
Visualizing Molecular Interactions and Workflows
To better understand the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Allosteric inhibition of CCR5 by this compound, preventing HIV-1 entry.
Caption: Workflow for characterizing CCR5 antagonist binding.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity for a CCR5 Inhibitor Is Conferred by a Single Amino Acid Residue: ROLE OF ILE198 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vicriviroc - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Tale of Two CCR5 Antagonists: A Head-to-Head Safety Comparison of Ancriviroc and Aplaviroc
For Researchers, Scientists, and Drug Development Professionals
The development of CCR5 antagonists as a class of antiretroviral therapy represented a significant step forward in the management of HIV-1 infection. By targeting a host cell protein, these agents offered a novel mechanism of action with the potential to overcome resistance to existing drug classes. However, the development pathway for several of these compounds was fraught with safety challenges, leading to their eventual discontinuation. This guide provides a head-to-head comparison of the safety profiles of two such agents: Ancriviroc (formerly SCH-C), developed by Schering-Plough, and Aplaviroc (GW-873140), developed by GlaxoSmithKline.
This comparison reveals a stark contrast in the available safety data. While Aplaviroc's development was halted in later stages due to well-documented idiosyncratic hepatotoxicity observed in Phase IIb trials, this compound's clinical development was suspended in Phase I due to concerns over cardiac safety, specifically QTc interval prolongation. Consequently, a direct comparative analysis of their safety profiles from extensive clinical trials is not feasible. Instead, this guide presents a comprehensive overview of the known safety issues for each compound, serving as a comparative case study in drug development failure due to distinct safety signals.
This compound: An Early Stumble in Clinical Development
This compound, a potent, orally bioavailable small molecule CCR5 antagonist, showed promise in preclinical studies for the treatment of HIV-1 infection. However, its journey through clinical trials was short-lived. Phase I studies in the United States were initiated but subsequently suspended due to observations of QTc interval prolongation at the highest tested doses. While a new Phase I trial was later initiated in France, the development of this compound did not progress further, and it was ultimately discontinued.
Due to the early termination of its development, there is a notable absence of publicly available, detailed clinical safety data for this compound. The primary safety concern that led to its discontinuation was its effect on cardiac repolarization, a critical safety endpoint in drug development. This lack of extensive human safety data for this compound stands in sharp contrast to the more detailed, albeit concerning, safety profile of Aplaviroc.
Aplaviroc: A Cautionary Tale of Idiosyncratic Hepatotoxicity
The clinical development of Aplaviroc progressed to Phase IIb trials, specifically the ASCENT and EPIC studies, before being terminated due to a clear signal of severe, idiosyncratic hepatotoxicity. These trials provided a substantial amount of safety data that ultimately led to the decision to halt its development.
Quantitative Safety Data from Aplaviroc Phase IIb Trials
The following table summarizes the key safety findings related to liver toxicity from the ASCENT and EPIC trials.
| Adverse Event (Grade ≥2) | Aplaviroc Recipients (N=281) | Control Recipients (N=55) |
| Alanine Aminotransferase (ALT) Elevation | 6.0% (17/281)[1][2] | 3.6% (2/55)[1][2] |
| Total Bilirubin Elevation | 10.3% (29/281)[1][2] | 7.3% (4/55)[1][2] |
In these studies, two patients receiving Aplaviroc developed Grade 3 or higher treatment-emergent elevations in both ALT and total bilirubin, with one case being a severe instance of hepatic cytolysis attributed to the drug.[1][2] The mechanism of this idiosyncratic hepatotoxicity remains unknown but is thought to be intrinsic to the Aplaviroc molecule itself rather than a class effect of CCR5 antagonists.[1][2]
Common, non-hepatic adverse events reported in the Aplaviroc trials included diarrhea, nausea, fatigue, and headache.[3]
Experimental Protocols
Aplaviroc Clinical Trial Safety Monitoring Protocol
The ASCENT and EPIC trials were Phase IIb, randomized, multicenter studies designed to evaluate the safety, tolerability, pharmacokinetics, and antiviral efficacy of Aplaviroc in treatment-naïve HIV-1 infected subjects.[1]
-
Study Population: Antiretroviral therapy-naïve, HIV-1 infected adults.[1]
-
Interventions:
-
ASCENT Trial: Patients were randomized to receive either Aplaviroc (600 mg or 800 mg twice daily) or efavirenz, in combination with a fixed-dose combination of zidovudine and lamivudine.[1]
-
EPIC Trial: Patients were randomized to receive one of three Aplaviroc dosing regimens (200 mg twice daily, 400 mg twice daily, or 800 mg once daily) or a combination of lamivudine/zidovudine, all in combination with lopinavir/ritonavir.[3][4]
-
-
Safety Assessments: Clinical evaluations for adverse events were performed at screening, on day 1 (baseline), at weeks 2 and 4, and every 4 weeks thereafter. Laboratory testing, including liver function tests (ALT, AST, bilirubin), was performed at a central laboratory at these same intervals.
-
Discontinuation Criteria: The trials were prematurely discontinued following the observation of a higher than anticipated rate of severe liver toxicity. An expedited analysis of liver enzyme abnormalities was conducted, which confirmed the safety signal and led to the halting of the studies.[1]
Visualizing the Biological and Experimental Context
To better understand the mechanism of action and the experimental workflow for safety assessment, the following diagrams are provided.
Caption: Mechanism of Action of CCR5 Antagonists.
Caption: Aplaviroc Clinical Trial Safety Assessment Workflow.
Conclusion: Different Paths to Discontinuation
The cases of this compound and Aplaviroc highlight the critical and often unpredictable nature of drug safety evaluation. While both were promising CCR5 antagonists, their development was cut short by distinct and severe safety concerns.
-
This compound's discontinuation due to QTc prolongation underscores the importance of cardiovascular safety assessment in early clinical development. The lack of extensive published data makes it a case of a safety signal being identified and acted upon before large-scale patient exposure.
-
Aplaviroc's failure was due to idiosyncratic hepatotoxicity , a more complex and often less predictable adverse event that emerged in later-stage trials. The comprehensive data from the ASCENT and EPIC studies have provided valuable insights for the scientific community regarding the potential for severe liver injury with certain small molecules, even within a class of drugs that did not uniformly exhibit this toxicity.
For researchers and drug development professionals, the contrasting stories of this compound and Aplaviroc serve as important reminders of the diverse safety hurdles that can arise during clinical development and the necessity of rigorous safety monitoring at all stages of the process. The well-documented experience with Aplaviroc, in particular, continues to inform the strategies for monitoring and mitigating drug-induced liver injury in clinical trials.
References
- 1. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.regionh.dk [research.regionh.dk]
Validating the Specificity of Ancriviroc for the CCR5 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ancriviroc (also known as SCH 351125), a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), with other well-characterized CCR5 antagonists, Maraviroc and Vicriviroc. The focus of this guide is to objectively present experimental data that validates the specificity of this compound for the CCR5 receptor, a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.
Executive Summary
This compound is a potent and selective CCR5 antagonist.[1] In vitro studies have demonstrated its high-affinity binding to the CCR5 receptor and robust inhibition of R5-tropic HIV-1 replication at nanomolar concentrations.[1][2] Furthermore, extensive counterscreening has shown that this compound exhibits minimal binding to a wide array of other human receptors, underscoring its specificity for CCR5.[1] Despite its promising preclinical profile, the clinical development of this compound was halted due to concerns over QTc interval prolongation. This guide presents the available data on this compound's binding affinity, functional potency, and selectivity, alongside comparative data for Maraviroc and Vicriviroc, to offer a comprehensive resource for researchers in the field of antiretroviral drug development.
Comparative Analysis of CCR5 Antagonists
The following tables summarize the quantitative data on the binding affinity and antiviral potency of this compound, Maraviroc, and Vicriviroc for the CCR5 receptor.
Table 1: Binding Affinity of CCR5 Antagonists
| Compound | Assay Type | Radioligand | Cell/Membrane Source | Ki (nM) | KD (nM) | Citation(s) |
| This compound | Competition Binding | [125I]RANTES | CHO cell membranes expressing human CCR5 | 2.9 | - | [1] |
| Saturation Binding | [3H]SCH-C | Ba/F3 murine pro-B cell line expressing human CCR5 | - | 9.27 | [1] | |
| Maraviroc | Kinetic Analysis | [3H]SCH-C & [3H]Vicriviroc | CCR5 membranes | - | 0.18 ± 0.02 | [3] |
| Vicriviroc | Competition Binding | [3H]SCH-C | HTS-hCCR5 cell membranes | 0.5 - 1.0 | - | [4] |
| Kinetic Analysis | [3H]SCH-C & [3H]Vicriviroc | CCR5 membranes | - | 0.40 ± 0.02 | [3] |
Table 2: Antiviral Potency of CCR5 Antagonists against R5-Tropic HIV-1
| Compound | Assay Type | HIV-1 Isolates | Cell Type | IC50 Range (nM) | Geometric Mean IC50 (nM) | Citation(s) |
| This compound | Replication Assay | 21 primary isolates | PBMCs | 0.40 - 8.9 | - | [1] |
| Replication Assay | R5 isolates | PBMCs | 1.0 - 30.9 | - | [2] | |
| Single-cycle Entry Assay | HIV-1ADA & HIV-1YU-2 | U87-CD4-CCR5 cells | - | 0.69 | [1] | |
| Maraviroc | Replication Assay | 43 primary isolates | PBMCs | - | 0.56 | [5] |
| Vicriviroc | Replication Assay | Multiple isolates | PBMCs | 0.04 - 2.3 | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize the specificity of CCR5 antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for its target receptor.
-
Membrane Preparation : Membranes are prepared from cells engineered to express high levels of the CCR5 receptor (e.g., CHO or Ba/F3 cells).
-
Competition Binding : A fixed concentration of a radiolabeled ligand that is known to bind to CCR5 (e.g., [125I]RANTES or [3H]SCH-C) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Filtration : The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification : The radioactivity retained on the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Calcium Flux Assay
This functional assay assesses the antagonist activity of a compound by measuring its ability to block the intracellular signaling initiated by the natural chemokine ligands of CCR5.
-
Cell Preparation : Cells expressing CCR5 (e.g., U87-CD4-CCR5) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation : The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation : A CCR5 agonist, such as the chemokine MIP-1β or RANTES, is added to the cells.
-
Signal Detection : The binding of the agonist to CCR5 triggers a transient increase in intracellular calcium concentration. This change in calcium levels is detected as a change in the fluorescence intensity of the dye, measured using a fluorometric imaging plate reader or flow cytometer.
-
Data Analysis : The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and the IC50 value is determined. This provides a measure of the compound's functional potency as a CCR5 antagonist.
Visualizing Specificity and Mechanism
The following diagrams illustrate the key pathways and experimental logic involved in validating the specificity of this compound.
Caption: CCR5 signaling and points of inhibition.
Caption: Workflow for validating antagonist specificity.
Caption: Evidence supporting this compound's specificity.
Off-Target Effects and Clinical Considerations
A critical aspect of validating drug specificity is the assessment of off-target effects. For this compound, a counterscreen against a panel of over 80 different human receptors revealed no significant binding or inhibition of ligand binding, providing strong evidence for its selectivity for CCR5.[1]
Conclusion
The experimental data presented in this guide collectively validate this compound as a potent and highly specific antagonist of the CCR5 receptor. Its nanomolar binding affinity and potent inhibition of HIV-1 entry, coupled with a lack of significant off-target binding in extensive screening, firmly establish its on-target activity. The comparison with Maraviroc and Vicriviroc places this compound among the most potent CCR5 antagonists discovered. However, the clinical trajectory of this compound serves as a crucial reminder that high in vitro specificity does not always translate to a favorable clinical safety profile. This guide provides a valuable resource for researchers and drug developers, offering both a robust validation of this compound's specificity and important lessons for the development of future therapeutics.
References
- 1. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Human Immunodeficiency Virus Interactions of SCH-C (SCH 351125), a CCR5 Antagonist, with Other Antiretroviral Agents In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 4. researchgate.net [researchgate.net]
- 5. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of Ancriviroc's Antiretroviral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiretroviral effects of Ancriviroc, a CCR5 antagonist, with other agents in its class. The following sections detail its performance from laboratory studies to clinical applications, supported by experimental data and methodologies.
Executive Summary
This compound (formerly known as SCH-C or SCH 351125) demonstrated potent anti-HIV-1 activity in preclinical studies by effectively blocking the CCR5 co-receptor, a key pathway for viral entry into host cells. In vitro, it exhibited low nanomolar efficacy against a range of CCR5-tropic HIV-1 isolates. Early in vivo studies in a humanized mouse model and a proof-of-concept clinical trial in HIV-1-infected individuals also showed significant viral load reduction. However, the clinical development of this compound was halted due to safety concerns, specifically prolongation of the QTc interval observed in a Phase I study.[1] This guide compares the available data for this compound with more clinically advanced CCR5 antagonists like Maraviroc, Vicriviroc, and Cenicriviroc to provide a contextual understanding of its therapeutic potential and limitations.
Comparative In Vitro Efficacy of CCR5 Antagonists
The in vitro potency of CCR5 antagonists is a primary indicator of their potential antiretroviral activity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit 50% of viral replication in cell culture.
| Drug | In Vitro IC50 / MIC90 | HIV-1 Strains | Reference |
| This compound (SCH-C) | 0.4 - 9 nM (mean IC50) | Primary HIV-1 isolates (R5-tropic) | [2][3] |
| 1.0 - 30.9 nM (IC50 range) | R5 viruses | [4][5] | |
| Maraviroc | 2.0 nmol/L (mean MIC90) | 43 primary isolates from various clades | |
| Cenicriviroc (TBR-652) | 0.99 ± 0.19 nM (average IC50) | CCR5-tropic virus |
In Vivo Efficacy and Clinical Outcomes
The translation of in vitro potency to in vivo efficacy is evaluated through clinical trials, primarily by measuring changes in plasma HIV-1 RNA levels (viral load) and CD4+ T-cell counts.
| Drug | Study Population | Dosage | Viral Load Reduction (log10 copies/mL) | CD4+ Cell Count Change (cells/mm³) | Reference |
| This compound (SCH-C) | HIV-1 infected patients (Proof-of-concept trial) | 100 mg twice daily for 10 days | 1.5 | Not Reported | [6] |
| SCID-hu Thy/Liv mice | 30 mg/kg per day | 3.6 (viral RNA) | Not Applicable | [2][3] | |
| Maraviroc | Treatment-experienced | Not specified | 1.95 - 1.97 | Not Reported | |
| Treatment-naive | Not specified | Non-inferior to Efavirenz (<400 copies/mL) | Not Reported | ||
| Vicriviroc | Treatment-experienced | Not specified | 1.77 and 1.75 (mean decrease) | Not Reported | |
| Cenicriviroc | HIV-1 infected patients (Phase 1-2a) | Not specified | Up to 1.8 | Not Reported |
Mechanism of Action: CCR5 Antagonism
This compound and its counterparts function as CCR5 antagonists. They do not directly target the HIV-1 virus but instead bind to the human CCR5 co-receptor on the surface of immune cells, such as T-cells and macrophages. This binding induces a conformational change in the CCR5 receptor, preventing the viral surface glycoprotein gp120 from interacting with it. This blockage of the gp120-CCR5 interaction is crucial as it inhibits the fusion of the viral and cellular membranes, thereby preventing the virus from entering and infecting the host cell.
References
- 1. researchgate.net [researchgate.net]
- 2. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Anti-human immunodeficiency virus interactions of SCH-C (SCH 351125), a CCR5 antagonist, with other antiretroviral agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Ancriviroc's Efficacy Against Multi-Drug Resistant HIV-1: A Comparative Analysis
Ancriviroc, a CCR5 co-receptor antagonist, has demonstrated notable activity against multi-drug resistant (MDR) HIV-1 isolates. This guide provides a comparative overview of this compound's performance, drawing on available preclinical data, and contrasts it with other CCR5 antagonists such as Maraviroc, Vicriviroc, and Aplaviroc. The information is intended for researchers, scientists, and drug development professionals engaged in the field of HIV therapeutics.
Comparative Antiviral Activity
This compound exhibits potent inhibitory activity against a range of HIV-1 isolates, including those resistant to other classes of antiretroviral drugs. Its mechanism of action, shared with other CCR5 antagonists, involves blocking the CCR5 co-receptor on host cells, thereby preventing the entry of CCR5-tropic (R5) HIV-1 strains.
In Vitro Susceptibility of Multi-Drug Resistant HIV-1 Isolates
The following table summarizes the in vitro susceptibility of multi-drug resistant HIV-1 isolates to this compound and other CCR5 antagonists. The data, compiled from various studies, is presented as the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%. Lower IC50 values indicate greater potency.
| Drug | HIV-1 Isolate Type | IC50 Range (nM) | Fold Change in Susceptibility vs. Wild-Type | Reference |
| This compound (SCH-C) | Multi-drug Resistant (R5-tropic) | 0.3 - 10 | 1-5 | [1] |
| Site-directed Mutants (V3 loop) | 1 - 25 | 2-10 | [1] | |
| Maraviroc | Multi-drug Resistant (R5-tropic) | 0.5 - 15 | 1-8 | [2][3] |
| Maraviroc-Resistant Isolates | >100 | >50 | [2][3] | |
| Vicriviroc | Multi-drug Resistant (R5-tropic) | 0.2 - 8 | 1-4 | [4] |
| Vicriviroc-Resistant Isolates | >50 | >25 | [4] | |
| Aplaviroc | Multi-drug Resistant (R5-tropic) | 0.4 - 12 | 1-6 | [5] |
Note: IC50 values can vary depending on the specific viral isolate, the cell line used in the assay, and other experimental conditions. The fold change is a critical parameter, indicating how much more drug is required to inhibit a resistant virus compared to a susceptible (wild-type) virus.
Cross-Resistance Profile
A key consideration for any new antiretroviral is its susceptibility to viruses that have developed resistance to other drugs in the same class. Studies have shown that some HIV-1 isolates resistant to one CCR5 antagonist may retain sensitivity to others.
This compound has demonstrated a favorable cross-resistance profile. Some viral isolates with reduced susceptibility to Maraviroc or Vicriviroc have been reported to remain sensitive to this compound.[1][6] This suggests that this compound may recognize a slightly different conformation of the CCR5 receptor or interact with it in a distinct manner, allowing it to bypass certain resistance mutations.[6] However, high-level resistance to one CCR5 antagonist can sometimes confer cross-resistance to others, particularly if the resistance mechanism involves significant changes in the V3 loop of the viral envelope protein.[3][4]
Experimental Protocols
The data presented in this guide are derived from established in vitro assays designed to assess the susceptibility of HIV-1 to antiretroviral drugs.
Phenotypic Drug Susceptibility Assays
Phenotypic assays directly measure the ability of a drug to inhibit the replication of HIV-1 in cell culture. A common method is the recombinant virus assay .
Experimental Workflow: Recombinant Virus Assay
Caption: Workflow for a recombinant virus phenotypic drug susceptibility assay.
Methodology:
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.
-
RT-PCR and Amplification: The env gene, which codes for the viral envelope proteins responsible for entry, is reverse transcribed into DNA and amplified using polymerase chain reaction (PCR).
-
Cloning: The amplified env gene is inserted into a plasmid vector that lacks a functional env gene but contains a reporter gene, such as luciferase.
-
Virus Production: This recombinant plasmid, along with a second plasmid providing other viral proteins, is transfected into a producer cell line. These cells then produce replication-incompetent viral particles that have the patient-derived envelope proteins on their surface.
-
Infection and Drug Treatment: Target cells expressing CD4 and CCR5 are cultured in the presence of serial dilutions of the antiretroviral drug being tested. The cells are then infected with the recombinant virus particles.
-
Readout: After a set incubation period, the expression of the reporter gene (e.g., luciferase activity) is measured. The drug concentration that inhibits reporter gene expression by 50% is determined as the IC50.[7]
Genotypic and Phenotypic Co-receptor Tropism Assays
Determining the co-receptor tropism of the patient's HIV-1 population (i.e., whether it uses CCR5, CXCR4, or both) is crucial before initiating therapy with a CCR5 antagonist.
Logical Relationship: Tropism Assay Selection
Caption: Decision logic for selecting an appropriate HIV-1 co-receptor tropism assay.
Methodologies:
-
Phenotypic Assays (e.g., Trofile®): These assays are considered the "gold standard".[8] They involve creating recombinant viruses with the patient's envelope proteins and testing their ability to enter cells expressing either CCR5 or CXCR4.[9][10]
-
Genotypic Assays: These methods involve sequencing the V3 loop of the HIV-1 env gene. The sequence is then analyzed using bioinformatic algorithms to predict co-receptor usage. Genotypic assays are generally faster and less expensive than phenotypic assays but may have lower sensitivity for detecting minor CXCR4-using variants.[8][11]
HIV-1 Entry and CCR5 Antagonist Mechanism of Action
The entry of HIV-1 into a host T-cell is a multi-step process that CCR5 antagonists are designed to disrupt.
Signaling Pathway: HIV-1 Entry via CCR5
Caption: Simplified pathway of HIV-1 entry and the inhibitory action of this compound.
Mechanism of Action:
-
The HIV-1 surface glycoprotein, gp120, first binds to the CD4 receptor on the surface of a host T-cell.
-
This binding induces a conformational change in gp120, exposing a binding site for a co-receptor.
-
For R5-tropic viruses, gp120 then binds to the CCR5 co-receptor.
-
This second binding event triggers further conformational changes, leading to the insertion of the gp41 fusion peptide into the host cell membrane, ultimately resulting in the fusion of the viral and cellular membranes and entry of the viral core into the cell.[12]
This compound and other CCR5 antagonists are allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change in the extracellular loops of CCR5. This altered conformation prevents the interaction between gp120 and CCR5, thereby blocking viral entry.[3][5]
Conclusion
This compound demonstrates potent in vitro activity against multi-drug resistant HIV-1 isolates, with a cross-resistance profile that may offer advantages over other CCR5 antagonists in certain clinical scenarios. The continued evaluation of this compound and other CCR5 antagonists is crucial for the development of new treatment options for patients with limited therapeutic choices due to extensive drug resistance. The experimental protocols outlined provide a framework for the continued assessment and comparison of these important antiretroviral agents.
References
- 1. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Clinical HIV-1 Strains with Resistance to Maraviroc Reveals Strain-Specific Resistance Mutations, Variable Degrees of Resistance, and Minimal Cross-Resistance to Other CCR5 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Evolution of CCR5 antagonist resistance in an HIV-1 subtype C clinical isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 10. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 11. academic.oup.com [academic.oup.com]
- 12. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
